molecular formula C16H16N2S B2679590 N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine CAS No. 743452-37-1

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B2679590
CAS No.: 743452-37-1
M. Wt: 268.38
InChI Key: YINHAMNLGKIBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C16H16N2S and its molecular weight is 268.38. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-8-9-14-15(12(11)2)18-16(19-14)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINHAMNLGKIBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Determining the Solubility Profile of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine. While specific experimental data for this compound is not extensively published, this document outlines the foundational principles, predictive insights based on its chemical structure, and a detailed, field-proven experimental protocol for generating a robust and reliable solubility profile. The guide emphasizes the gold-standard shake-flask equilibrium solubility method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, ensuring scientific integrity and data accuracy.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical science.[1] For a compound like N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, a thorough understanding of its solubility is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization is crucial for achieving high purity and yield.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, parenteral, or topical administration.[2]

  • Preclinical Studies: Solubility in vehicles like Dimethyl Sulfoxide (DMSO) or buffered solutions is necessary for conducting in vitro and in vivo assays.[3]

  • Bioavailability: Poor aqueous solubility is a leading cause of low oral bioavailability, making its early characterization essential for lead optimization.[4]

This guide provides the necessary theoretical and practical knowledge to experimentally determine the solubility of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine across a spectrum of common organic solvents.

Molecular Structure Analysis and Solubility Prediction

The solubility behavior of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine can be predicted by dissecting its molecular structure, guided by the principle of "like dissolves like."[5][6]

Chemical Structure:

  • IUPAC Name: N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

  • Molecular Formula: C₁₆H₁₆N₂S[7]

  • Molecular Weight: 268.38 g/mol

The molecule can be segmented into distinct functional regions that dictate its interaction with different types of solvents:

  • Benzothiazole Core: This heterocyclic aromatic system contains nitrogen and sulfur atoms, imparting a degree of polarity and the potential for pi-pi stacking interactions. The core itself has limited water solubility.[8]

  • N-benzyl Group: This large, non-polar aromatic substituent significantly increases the molecule's hydrophobicity (lipophilicity). It will favor interactions with non-polar and moderately polar aprotic solvents through van der Waals forces.

  • Dimethyl Groups: The two methyl groups on the benzene ring are small, non-polar moieties that further contribute to the overall lipophilicity.

  • 2-amino Group (-NH₂): This is a critical functional group. The amine nitrogen has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The N-H bond allows it to act as a hydrogen bond donor.[9] This feature will enhance solubility in polar protic solvents like alcohols.

Predicted Solubility Trends:

  • High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane, Chloroform) and polar aprotic solvents (e.g., DMSO, DMF) that can effectively solvate the large, relatively non-polar structure.

  • Moderate Solubility: Expected in alcohols (e.g., Methanol, Ethanol) where the N-H group can participate in hydrogen bonding, but the large hydrophobic benzyl group may limit overall solubility compared to smaller amines.[9]

  • Low to Negligible Solubility: Expected in highly non-polar aliphatic solvents (e.g., Hexane, Heptane) and in highly polar aqueous systems without solubilizing agents.

The following diagram illustrates the relationship between the molecule's structural features and its expected affinity for different solvent classes.

G cluster_molecule N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine cluster_solvents Solvent Classes Molecule C₁₆H₁₆N₂S Benzyl N-benzyl Group (Large, Non-polar) Molecule->Benzyl Amine 2-amino Group (H-bond Donor/Acceptor) Molecule->Amine Core Dimethyl-benzothiazole Core (Polar Heterocycle, Aromatic) Molecule->Core Aprotic Polar Aprotic (e.g., DMSO, DCM) Benzyl->Aprotic Moderate Interaction Nonpolar Non-polar (e.g., Hexane, Toluene) Benzyl->Nonpolar Strong Interaction (van der Waals) Protic Polar Protic (e.g., Methanol, Ethanol) Amine->Protic Strong Interaction (H-Bonding) Core->Aprotic Strong Interaction (Dipole-Dipole) Core->Nonpolar Moderate Interaction (pi-pi stacking)

Caption: Predicted interactions between the compound's functional groups and solvent classes.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard and most common equilibrium thermodynamic method for measuring solubility.[10] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[11][12]

Materials and Equipment
  • Solute: N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine (solid, purity >98%)

  • Solvents: HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane, DMSO).

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

    • Orbital shaker with temperature control (incubator)

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other non-binding material)

    • Volumetric flasks and pipettes

    • HPLC system with UV detector

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a pre-weighed glass vial. The key is to ensure solid material remains after equilibration. Record the exact weight.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[13] Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure a true thermodynamic equilibrium is reached.[11][13]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow coarse particles to settle. To remove fine suspended particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: This filtration step is crucial to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.

  • Dilution: Perform a precise, serial dilution of the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

The following diagram outlines this experimental workflow.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Weigh Excess Solid (e.g., 20 mg) B 2. Add Solvent (e.g., 1.0 mL) A->B C 3. Agitate at Constant Temp (24-48 hours) B->C D 4. Centrifuge (10,000 rpm, 10 min) C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Sample E->F G 7. Quantify by HPLC F->G H Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by HPLC

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the solute concentration.[2][14]

Suggested HPLC Method
  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm). Rationale: The non-polar C18 stationary phase is well-suited for retaining the hydrophobic benzothiazole derivative.

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid). A typical starting point could be 70:30 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV-Vis Detector set at a wavelength of maximum absorbance (λ-max) for the compound (determined by a UV scan).

  • Column Temperature: 30 °C

Calibration and Calculation

A standard calibration curve must be generated by preparing a series of solutions of the compound at known concentrations and plotting the HPLC peak area against concentration.[14] The concentration of the unknown, diluted sample is then determined from this curve using linear regression. The final solubility is calculated by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Solubility data should be presented in a clear, tabular format. The following table provides an illustrative template with hypothetical—but chemically plausible—data for N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine at 25 °C.

SolventSolvent ClassPolarity IndexDielectric Constant (ε)Solubility (mg/mL)Solubility (M)
HeptaneNon-polar Aliphatic0.11.9< 0.1< 0.0004
TolueneNon-polar Aromatic2.42.4450.168
DichloromethanePolar Aprotic3.19.1> 200> 0.745
AcetonePolar Aprotic5.1211500.559
EthanolPolar Protic4.324.5300.112
MethanolPolar Protic5.132.7150.056
AcetonitrilePolar Aprotic5.837.5900.335
DMSOPolar Aprotic7.247> 200> 0.745

Interpretation of Hypothetical Data: The illustrative data aligns with the structural predictions. The compound shows excellent solubility in highly polar aprotic solvents like DMSO and chlorinated solvents like Dichloromethane. The solubility is significantly lower in polar protic solvents like alcohols, where the large non-polar regions of the molecule likely dominate over the single hydrogen-bonding amine group. As expected, it is virtually insoluble in non-polar aliphatic solvents like Heptane.

Conclusion

Determining the solubility profile of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a foundational step in its development as a potential therapeutic agent. This guide provides a robust, scientifically-grounded framework for this task. By combining structural analysis for initial prediction with the meticulous execution of the shake-flask method and accurate HPLC quantification, researchers can generate the high-quality, reliable data necessary to make informed decisions in process development, formulation, and preclinical assessment. Adherence to these principles of experimental design and analytical validation ensures the trustworthiness and utility of the resulting solubility profile.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Scribd. Experiment 1. Solubility of Organic Compounds. Available at: [Link]

  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • International Journal of Pharmaceutical Sciences and Research. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Solubility of Things. Benzothiazole.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent.
  • Unknown. Organic Chemistry II.
  • PubChemLite. N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine.

Sources

Introduction: The 2-Aminobenzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of 2-Aminobenzothiazole

The 2-aminobenzothiazole moiety, a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid framework and capacity for diverse intermolecular interactions make it an exceptional starting point for the design and discovery of novel therapeutic agents. Compounds incorporating this scaffold have demonstrated a remarkable breadth of pharmacological and biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4]

This guide offers a comprehensive exploration of the multifaceted biological activities of 2-aminobenzothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By synthesizing technical data with field-proven insights, this document aims to serve as an authoritative resource for advancing research and development in this promising area of medicinal chemistry.

Part 1: Anticancer Activity - Targeting the Engines of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine, and 2-aminobenzothiazole derivatives have emerged as a highly promising class of compounds.[1][5] Their therapeutic potential stems from their ability to inhibit a wide array of molecular targets crucial for tumor growth, proliferation, and survival.

Mechanisms of Action: A Multi-Pronged Attack on Cancer Cells

Derivatives of 2-aminobenzothiazole exert their anticancer effects by modulating key signaling pathways involved in oncogenesis. Their mechanism is not monolithic; rather, they engage multiple targets, making them versatile candidates for various cancer types.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that regulate virtually all aspects of cell life. Dysregulation of kinase activity is a hallmark of cancer. 2-aminobenzothiazole derivatives have been shown to be potent inhibitors of:

    • Tyrosine Kinases: Including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Colony-Stimulating Factor 1 Receptor (CSF1R).[1] Inhibition of these receptors disrupts signaling pathways that control angiogenesis, cell growth, and macrophage function in the tumor microenvironment.

    • Serine/Threonine Kinases: Such as Cyclin-Dependent Kinase 2 (CDK2) and kinases within the PI3K/AKT/mTOR pathway.[1][6] Targeting these enzymes can halt the cell cycle and induce apoptosis.

  • PI3K/AKT/mTOR Pathway Modulation: This pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. Several 2-aminobenzothiazole compounds have been identified as potent inhibitors of PI3K, thereby downregulating the entire pathway and suppressing tumor progression.[2][6][7]

// Nodes RTK [label="Growth Factor\nReceptor (e.g., EGFR)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; AKT [label="AKT", fillcolor="#F1F3F4"]; mTOR [label="mTOR", fillcolor="#F1F3F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3; PIP3 -> PDK1; PDK1 -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"];

// Inhibition Aminobenzothiazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } } Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.[2]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on their chemical structure. Key SAR insights include:

  • Substitution on the Benzene Ring: The introduction of substituents on the phenyl ring of the benzothiazole core can significantly enhance cytotoxic activity.[1]

  • Hybridization: Combining the 2-aminobenzothiazole scaffold with other pharmacophores, such as thiazolidinedione (TZD), has been shown to produce hybrid molecules with potent inhibitory activity against various tumor cell lines.[1]

  • Positional Isomerism: The position of substituents is critical. For instance, shifting a substituent from the C4 position to the C2 position can lead to a marked decrease in activity.[1]

Quantitative Anticancer Activity Data

The in vitro potency of these derivatives is typically measured by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.

Compound IDTarget/Cell LineIC₅₀ (µM)Key Structural Features & SAR InsightsReference
Compound 23 VEGFR-20.097Potent enzymatic inhibition with low cytotoxicity against normal cells.[1]
Compound 20 HCT-116 (Colon)7.44Hybrid of 2-aminobenzothiazole and thiazolidinedione (TZD).[1]
Compound 53 PC-3 (Prostate)0.35Potent PI3Kβ inhibitor with good cellular selectivity.[1]
Compound 12 MCF-7 (Breast)2.49Active against mutant EGFR cell lines.[1]
OMS5 A549 (Lung)22.13Features a 4-nitroaniline moiety.[2][6][7]
OMS14 MCF-7 (Breast)27.08Incorporates a piperazine-4-nitroaniline substituent.[2][6][7]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in vitro anticancer drug screening.

Causality: The principle lies in the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [2]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well microplates at a density of approximately 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 2-aminobenzothiazole derivatives. A control group (untreated cells) and a blank (medium only) are included. The plates are then incubated for an additional 48-72 hours.

  • MTT Addition: Following the treatment period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization: The medium is carefully removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration.

Part 2: Antimicrobial Activity - Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. 2-Aminobenzothiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[3][8]

Spectrum of Activity and Mechanism of Action
  • Antibacterial Activity: These compounds are particularly potent against Gram-positive bacteria, including clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA).[8] However, their activity against Gram-negative bacteria is often limited. This selectivity is attributed to the fact that the 2-aminobenzothiazole scaffold can be a substrate for bacterial efflux pumps, which are more prevalent and effective in Gram-negative organisms, actively removing the compound from the cell before it can reach its target.[8][9] Potential mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

  • Antifungal Activity: Several derivatives have shown broad-spectrum antifungal activity against strains such as Aspergillus niger, Aspergillus fumigatus, and Candida albicans.[10][11]

Quantitative Antimicrobial Activity Data

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Compound SeriesMicroorganismMIC (µg/mL)Reference
Naphthol Derivatives E. coli3.25 - 12.5[10]
Naphthol Derivatives S. aureus3.25 - 12.5[10]
Naphthol Derivatives Aspergillus species6.25 - 12.5[10]
Compound 1 S. aureus2.9 µM[8]
Amide Derivatives E. coliModerate activity at 250[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.

Causality: The protocol systematically exposes a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The lack of visible turbidity after incubation indicates inhibition of microbial growth.

Step-by-Step Methodology: [2]

  • Compound Preparation: A stock solution of the 2-aminobenzothiazole derivative is prepared, and serial two-fold dilutions are made in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5x10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Antimicrobial_Screening

Part 3: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, creating a persistent need for safer and more effective anti-inflammatory drugs.[13] 2-Aminobenzothiazole derivatives have shown considerable promise as anti-inflammatory agents, often acting through mechanisms similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[14][15]

Mechanism of Action: COX Inhibition

The primary anti-inflammatory mechanism for many 2-aminobenzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[13][15][16] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives have shown selectivity towards COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[15] This selectivity is a highly desirable trait, as inhibition of the constitutive COX-1 isoform is associated with the gastrointestinal side effects common to many NSAIDs.[15]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents, where the reduction in swelling is measured.

Compound ID% Edema InhibitionAnimal ModelStandard DrugReference
Compound 5j 62%Rat-[14]
Compound YG-1 80% (at 100 mg/kg)RatDiclofenac Sodium[13]
Compound Bt2 SignificantMouseDiclofenac Sodium[16][17]
Compound Bt7 SignificantMouseDiclofenac Sodium[16][17]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology: [17]

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory environment. Their baseline paw volume is measured using a plethysmometer.

  • Compound Administration: The animals are divided into groups. The test groups receive different doses of the 2-aminobenzothiazole derivatives (typically administered orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives a standard drug like diclofenac sodium.

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at regular intervals after the carrageenan injection (e.g., every hour for up to 5-6 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to that of the control group.

Part 4: Neuroprotective and Other CNS Activities

The application of 2-aminobenzothiazoles extends to disorders of the central nervous system (CNS), including neurodegenerative diseases.

Mechanisms of Neuroprotection
  • Enzyme Inhibition for Alzheimer's Disease: Certain derivatives have been designed as inhibitors of enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).[18] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine, a strategy used by current Alzheimer's drugs.

  • Antioxidant Activity: Some analogs can enhance the activity of catalase, a crucial antioxidant enzyme, protecting neuronal cells from reactive oxygen species (ROS)-mediated damage.[19]

  • Nitric Oxide Synthase (NOS) Inhibition: A series of 2-aminobenzothiazoles have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[20] Overproduction of nitric oxide by nNOS is linked to neurotoxicity in various neurological conditions.

A Note on Neurotoxicity

While demonstrating neuroprotective potential, it is crucial to consider dose and exposure duration. Studies in zebrafish have shown that chronic long-term exposure to 2-aminobenzothiazole can induce neurobehavioral toxicity, affecting locomotion, anxiety, and memory.[21] This toxicity was linked to oxidative damage and the suppression of genes related to the GABA and serotonin (5-HT) synthesis pathways, highlighting the importance of thorough toxicological profiling.[21]

Quantitative Neuroprotective Activity Data
Compound IDTarget EnzymeIC₅₀ (nM)Reference
Compound 4f AChE23.4[18]
Compound 4m AChE27.8[18]
Compound 4f MAO-B40.3[18]
Compound 14 Human nNOSIn the nM range[20]

// Nodes Aminobenzothiazole [label="2-Aminobenzothiazole\nDerivatives", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; AChE [label="AChE Inhibition", fillcolor="#F1F3F4"]; MAOB [label="MAO-B Inhibition", fillcolor="#F1F3F4"]; nNOS [label="nNOS Inhibition", fillcolor="#F1F3F4"]; Catalase [label="Catalase Activation", fillcolor="#F1F3F4"]; Neuroprotection [label="Neuroprotective\nEffects", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aminobenzothiazole -> AChE [arrowhead=tee, color="#EA4335", style=dashed]; Aminobenzothiazole -> MAOB [arrowhead=tee, color="#EA4335", style=dashed]; Aminobenzothiazole -> nNOS [arrowhead=tee, color="#EA4335", style=dashed]; Aminobenzothiazole -> Catalase [arrowhead=normal, color="#34A853", style=dashed]; AChE -> Neuroprotection; MAOB -> Neuroprotection; nNOS -> Neuroprotection; Catalase -> Neuroprotection; } Caption: Multiple neuroprotective mechanisms of 2-aminobenzothiazole derivatives.

Conclusion and Future Perspectives

The 2-aminobenzothiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, offering tremendous versatility and therapeutic potential across diverse disease areas. The extensive research reviewed in this guide highlights its significance as a platform for developing potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.

The future of 2-aminobenzothiazole research is bright and holds several exciting directions:

  • Target Selectivity: Future design strategies should focus on enhancing selectivity for specific enzyme isoforms (e.g., PI3K isoforms, COX-2) to maximize efficacy while minimizing off-target effects and toxicity.

  • Hybrid Molecules: The strategy of hybridizing the 2-aminobenzothiazole motif with other known pharmacophores is a promising approach to develop new chemical entities with improved potency and potentially dual mechanisms of action.[1]

  • Overcoming Resistance: In both oncology and infectious disease, these compounds could be further developed to overcome existing drug resistance mechanisms.

  • Advanced Preclinical Development: While many derivatives show excellent in vitro activity, there is a need for more comprehensive preclinical data, including in vivo efficacy in relevant animal models and detailed pharmacokinetic and toxicological profiling, to advance the most promising candidates toward clinical trials.[1]

With the aid of advanced computational design strategies and in-depth SAR studies, the 2-aminobenzothiazole chemotype will undoubtedly continue to be a rich source of novel, safe, and efficacious therapeutic agents.

References

  • Wang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115584. [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(40), 37048–37063. [Link]

  • Prajapati, S. M., et al. (2016). Synthesis and evaluation of antimicrobial activity of 2-aminobenzothiazolomethyl naphthol derivatives. Semantic Scholar. [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Cao, F., et al. (2024). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 107, 129828. [Link]

  • ResearchGate. (n.d.). Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg). ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of anticancer agents containing 2-aminobenzothiazole. ResearchGate. [Link]

  • Cao, F., et al. (2024). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. ResearchGate. [Link]

  • University of Mosul Repository. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Mosul. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles. ResearchGate. [Link]

  • Sahib, H. A., et al. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology, 11(4), 1258-1261. [Link]

  • Deodhar, M. N., et al. (n.d.). Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. Indian Journal of Pharmaceutical Sciences. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Al-Ghorbani, M., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Egyptian Journal of Chemistry. [Link]

  • Google APIs. (n.d.). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. Google APIs. [Link]

  • Ibrahim, M. T., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Pharmaceutical Research, 17(5), 899-907. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. IJRPS. [Link]

  • Acar, Ç., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24205-24220. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2024). Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish. Science of The Total Environment, 912, 169495. [Link]

  • Li, H., et al. (2007). Novel 2-aminobenzothiazoles as selective neuronal nitric oxide synthase inhibitors. Journal of Medicinal Chemistry, 50(9), 2099-2111. [Link]

  • Nagapradeep, N., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]

Sources

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Within this family, the 2-aminobenzothiazole moiety has emerged as a particularly fruitful platform for the development of novel therapeutics, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4][5][6] This guide focuses on a specific derivative, N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, a molecule that, while not extensively characterized in public literature, possesses structural features suggesting significant therapeutic potential. This document provides a comprehensive, evidence-based framework for researchers and drug development professionals to identify, prioritize, and validate its potential molecular targets. We will delve into the rationale for selecting specific target classes based on the extensive research into the 2-aminobenzothiazole scaffold, propose a systematic workflow for target deconvolution, and provide detailed, actionable protocols for experimental validation.

The Scientific Rationale: Deconstructing the Molecule

The therapeutic potential of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine can be inferred by analyzing its constituent chemical motifs and the known bioactivities of the parent 2-aminobenzothiazole scaffold.

The 2-Aminobenzothiazole Core: A Versatile Pharmacophore

The 2-aminobenzothiazole structure, a fusion of a benzene and a thiazole ring with a critical amino group at the 2-position, is a versatile scaffold that allows for interaction with a wide range of biological targets.[2][7] Its structural rigidity, combined with the hydrogen bonding capacity of the amino group, makes it an ideal anchor for binding within enzyme active sites and protein-protein interfaces.[4] Decades of research have demonstrated that derivatives from this core can modulate key cellular pathways involved in oncology, inflammation, and infectious diseases.[3][5][8]

Structural Features of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

The specific substitutions on the core scaffold are critical in defining the molecule's pharmacological profile:

  • N-benzyl Group: The addition of a benzyl group to the 2-amino nitrogen introduces a bulky, lipophilic moiety. This can enhance membrane permeability and facilitate entry into hydrophobic binding pockets, such as the ATP-binding site of many protein kinases.

  • 4,5-dimethyl Substitution: The two methyl groups on the benzene ring increase lipophilicity and introduce steric bulk. This can influence the molecule's orientation within a binding site, potentially enhancing selectivity for a specific target over closely related proteins and influencing its metabolic stability.

Caption: Structure of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine.

Prioritized Therapeutic Target Classes

Based on extensive literature on the 2-aminobenzothiazole scaffold, we can prioritize several protein classes as high-probability targets for our lead compound.[3][8][9]

Protein Kinases

Protein kinases are one of the most successfully drugged target classes, particularly in oncology. The 2-aminobenzothiazole scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[3]

  • Rationale: The scaffold mimics the adenine portion of ATP, allowing it to compete for the ATP-binding pocket. The N-benzyl and dimethyl groups can then occupy adjacent hydrophobic regions, conferring potency and selectivity.

  • High-Priority Examples:

    • Epidermal Growth Factor Receptor (EGFR): Often dysregulated in lung, colon, and head and neck cancers. Several 2-aminobenzothiazole derivatives are potent EGFR inhibitors.[3][8]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, crucial for tumor growth and metastasis.[8]

    • Phosphoinositide 3-kinase (PI3K): A central node in cell growth and survival signaling, frequently mutated in cancer.[2][8][9]

    • Colony-Stimulating Factor 1 Receptor (CSF1R): A tyrosine kinase critical for macrophage survival and differentiation, implicated in the tumor microenvironment.[3][8]

Epigenetic Modulators

Epigenetic enzymes that regulate gene expression are increasingly important cancer targets.

  • Rationale: The aromatic and heteroaromatic nature of the benzothiazole ring can participate in pi-stacking and other interactions common in the active sites of epigenetic "reader" and "writer" proteins.

  • High-Priority Examples:

    • Histone Deacetylases (HDACs): These enzymes are crucial for chromatin remodeling, and their inhibition can lead to tumor suppressor gene re-expression.[8]

    • Lysine-Specific Demethylase 1 (LSD1): An enzyme involved in demethylating histones, its overexpression is linked to poor prognosis in several cancers.[8]

Carbonic Anhydrases (CAs)

These enzymes are involved in pH regulation and have been targeted for anticonvulsant and anticancer therapies.

  • Rationale: The 2-aminobenzothiazole scaffold can coordinate with the zinc ion present in the active site of carbonic anhydrases.

  • High-Priority Examples:

    • CA IX/XII: Tumor-associated isoforms that contribute to the acidic tumor microenvironment, promoting invasion and metastasis.[8][10]

Potential Target Class Specific Examples Therapeutic Rationale Key Validation Assays
Protein Kinases EGFR, VEGFR-2, PI3K, CSF1RInhibition of oncogenic signaling pathways driving cell proliferation, survival, and angiogenesis.[3][8]In Vitro Kinase Assay, Cellular Phospho-Protein Western Blot, Isothermal Titration Calorimetry (ITC)
Epigenetic Modulators HDACs, LSD1Reactivation of tumor suppressor genes and alteration of the cancer epigenome.[8]Enzymatic Activity Assays (Fluorometric/Luminescent), Cellular Histone Modification Western Blot
Carbonic Anhydrases CA IX, CA XIIDisruption of tumor pH regulation, inhibition of invasion and metastasis; potential for anticonvulsant activity.[8][10]Stopped-Flow CO2 Hydrase Assay, Thermal Shift Assay (TSA)
Microbial Enzymes DNA Gyrase, CYP450 IsoformsInhibition of essential bacterial or fungal enzymes for antimicrobial effects.[11]Minimum Inhibitory Concentration (MIC) Assay, In Vitro Enzyme Inhibition Assay

A Systematic Framework for Target Identification and Validation

A multi-pronged approach is essential to confidently identify the molecular target(s) of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine. This workflow proceeds from broad phenotypic effects to specific molecular interactions.

Target_Validation_Workflow cluster_deconv Deconvolution Methods phenotypic_screen Step 1: Phenotypic Screening (e.g., NCI-60 Cell Line Panel) target_deconvolution Step 2: Target Deconvolution (Hypothesis Generation) phenotypic_screen->target_deconvolution Identifies active disease area kinome_scan Kinome Profiling target_deconvolution->kinome_scan affinity_ms Affinity Chromatography-MS target_deconvolution->affinity_ms computational Computational Docking target_deconvolution->computational in_vitro_validation Step 3: In Vitro Validation (Biochemical Assays) cellular_validation Step 4: Cellular Target Engagement (Cell-Based Assays) in_vitro_validation->cellular_validation Confirms direct inhibition & potency (IC50) in_vivo_model Step 5: In Vivo Model Testing (Xenograft, PDX models) cellular_validation->in_vivo_model Confirms target modulation in a biological system kinome_scan->in_vitro_validation Generates candidate targets affinity_ms->in_vitro_validation Generates candidate targets computational->in_vitro_validation Generates candidate targets

Caption: A systematic workflow for target identification and validation.

  • Phenotypic Screening: The initial step involves broad screening to identify a biological context. The NCI-60 human tumor cell line screen is an excellent starting point to reveal patterns of antiproliferative activity, suggesting which cancer types are most sensitive to the compound.

  • Target Deconvolution: Once a phenotype is confirmed, several methods can be employed to generate a list of candidate protein targets.

    • Kinome Profiling: Commercially available services can screen the compound against a large panel (e.g., >400) of purified human kinases to rapidly identify potent interactions.

    • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.

    • Computational Docking: In silico models of high-priority targets (e.g., EGFR, PI3K) can predict binding modes and affinities, helping to prioritize experimental work.

  • Biochemical and Cellular Validation: Candidate targets must be rigorously validated through orthogonal assays to confirm direct, potent, and specific interaction.

Detailed Experimental Protocols for Target Validation

Here, we provide exemplary protocols for validating a candidate protein kinase target, such as EGFR.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This protocol determines the compound's ability to inhibit the enzymatic activity of a purified kinase in a cell-free system.

A. Materials:

  • Purified, active recombinant human EGFR kinase (e.g., from Promega, SignalChem).

  • Kinase substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP, 10 mM stock in ultrapure water.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine (Test Compound), 10 mM stock in 100% DMSO.

  • Staurosporine (positive control inhibitor), 1 mM stock in DMSO.

  • White, opaque 384-well assay plates.

  • Plate-reading luminometer.

B. Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the Test Compound in DMSO. A typical starting concentration is 1 mM. Also, prepare a dilution series for Staurosporine.

  • Assay Plate Preparation: Add 1 µL of each compound dilution (or DMSO for 0% inhibition control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a 2X kinase/substrate master mix in Assay Buffer. For each reaction, this will contain the final desired concentration of EGFR (e.g., 5 ng/µL) and Poly(Glu, Tyr) substrate (e.g., 0.2 µg/µL).

  • Initiate Kinase Reaction: Add 10 µL of the 2X kinase/substrate mix to each well. Mix gently and incubate for 5 minutes at room temperature.

  • Start ATP Addition: Prepare a 2X ATP solution in Assay Buffer (e.g., 20 µM for a final concentration of 10 µM). Add 10 µL of 2X ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Development:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

C. Data Analysis:

  • Normalize the data: (Signal_well - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition) * 100.

  • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Target Engagement via Western Blot

This protocol confirms that the compound inhibits the target kinase's activity within a cellular context by measuring the phosphorylation of its downstream substrate.

A. Materials:

  • A549 (human lung carcinoma) cells, which overexpress EGFR.

  • Cell culture medium (e.g., F-12K Medium) with 10% FBS.

  • Human Epidermal Growth Factor (EGF).

  • Test Compound stock in DMSO.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

B. Methodology:

  • Cell Plating: Seed A549 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 18-24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of the Test Compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary anti-phospho-EGFR antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Apply ECL substrate and image the chemiluminescent signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total-EGFR antibody as a loading control.

C. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-EGFR signal to the total-EGFR signal for each lane.

  • Observe the dose-dependent decrease in EGFR phosphorylation upon compound treatment.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Dimerizes PI3K PI3K EGFR->PI3K Autophosphorylation (pY1068) RAS Ras EGFR->RAS Compound N-benzyl-4,5-dimethyl- 1,3-benzothiazol-2-amine Compound->EGFR Inhibits ATP Binding AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 2-aminobenzothiazole derivative.

Conclusion and Future Directions

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine belongs to a chemical class with a proven track record in medicinal chemistry. The rational, multi-step approach outlined in this guide—starting from scaffold-based hypothesis generation, proceeding through systematic target deconvolution, and culminating in rigorous biochemical and cellular validation—provides a clear and efficient path to elucidating its mechanism of action and therapeutic potential. The most promising targets, based on extensive literature, lie within the protein kinase and epigenetic modulator families.[3][8] Successful validation of a primary target will unlock the next phase of drug development: structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in preclinical in vivo models to establish efficacy and safety.

References

  • Hu, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. 3

  • Al-Ostath, A., et al. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. 9

  • Xu, X., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. 1

  • Kumar, A., et al. (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. IAJESM. 4

  • El-Sayed, N., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. 2

  • Hu, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed. 8

  • Sharma, P., et al. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Bentham Science. 10

  • Kumar, A., et al. (2026). Recent Advances in Synthesis and Applications of 2-Aminobenzothiazole Derivatives. Current Organic Chemistry. 5

  • Lihumis, H.S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. 6

  • Kumar, A., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Publishing. 11

  • Wady, M.A., et al. (2023). Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Baghdad Science Journal.

  • Al-Amiery, A.A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. ResearchGate. 12

  • Early, J.V., et al. (2022). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ASM Journals. 13

  • Shi, D., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. 14

  • Okonkwo, V.I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. 15

  • N-Benzyl-1,3-benzothiazol-2-amine. Fluorochem. 16

  • Javahershenas, R., & Mokhtari, B. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect. 7

  • Al-Ostath, A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. 17

  • Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as new antifungal agents. European Journal of Medicinal Chemistry. 18

  • Al-Ostath, A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health. 19

  • Kumar, R., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Polycyclic Aromatic Compounds. 20

Sources

The Pharmacophore’s Edge: A Technical Guide to N-Substituted Benzothiazole-2-Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzothiazole-2-amine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent 2-aminobenzothiazole is biologically active (exemplified by the ALS drug Riluzole ), the N-substituted derivatives offer superior tunability for lipophilicity, metabolic stability, and target selectivity.

This guide provides a rigorous technical analysis of the discovery, synthetic evolution, and pharmacological mechanisms of N-substituted benzothiazole-2-amines. It is designed for bench scientists requiring actionable protocols and mechanistic insight.

Part 1: Historical Genesis & Structural Evolution

The trajectory of benzothiazole chemistry is a case study in the shift from industrial utility to precision medicine.

The Hofmann-Jacobson Era (1879–1920s)

The discovery of the benzothiazole core is attributed to A.W. Hofmann in 1879. Hofmann’s initial work focused on the reaction of 2-aminothiophenol with acid chlorides. However, the seminal advancement for 2-amino derivatives came with the Jacobson Cyclization (1886) and the Hugerschhoff Reaction (1903).

  • Industrial Pivot: For nearly a century, the primary application of 2-substituted benzothiazoles (specifically 2-mercaptobenzothiazole) was as vulcanization accelerators in the rubber industry.

  • The Shift to Pharma: The discovery of the bioluminescent properties of Luciferin (a benzothiazole derivative) and the neuroprotective properties of Riluzole (approved 1995) marked the transition to therapeutic applications.

Structural Significance

The N-substituted benzothiazole-2-amine consists of a benzene ring fused to a thiazole ring. The C2-position amine is the critical vector for modification.

  • Electronic Character: The system is electron-deficient at C2, making it susceptible to nucleophilic attack (SNAr), yet the nitrogen of the thiazole ring can act as a directing group for metal-catalyzed cross-couplings.

  • H-Bonding: The N-substitution pattern (

    
     vs 
    
    
    
    ) dictates the molecule's ability to act as a hydrogen bond donor/acceptor within a protein binding pocket (e.g., kinase hinge regions).

Benzothiazole_Timeline Hofmann 1879: A.W. Hofmann Discovery of Core Rubber 1920s: Industrial Use Vulcanization Accelerators Hofmann->Rubber  Scale-up Riluzole 1995: Riluzole Approval Neuroprotection (ALS) Rubber->Riluzole  Bio-isosterism Modern 2000s-Present: N-Substitution Kinase Inhibitors & PROTACs Riluzole->Modern  SAR Optimization

Figure 1: The evolutionary timeline of benzothiazole chemistry, moving from dye/rubber chemistry to targeted therapeutics.

Part 2: Synthetic Methodologies (The "How")

To synthesize N-substituted benzothiazole-2-amines, researchers generally employ one of two strategies: Cyclization of functionalized precursors or Direct C-N coupling of the pre-formed heterocycle.

Method A: The Hugerschhoff Reaction (Cyclization)

This is the classical route for generating the 2-aminobenzothiazole core, which can then be alkylated.

  • Mechanism: Bromine-mediated cyclization of arylthioureas.[1]

  • Limitation: Regioselectivity can be poor with electron-withdrawing substituents on the aryl ring.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination (Direct Coupling)

This is the gold standard for introducing complex N-substituents. It allows for the convergence of a 2-halobenzothiazole with a wide array of primary and secondary amines.

Protocol: Pd-Catalyzed C-N Cross-Coupling

This protocol is validated for coupling sterically hindered amines to 2-chlorobenzothiazoles.

Reagents:

  • Substrate: 2-Chlorobenzothiazole (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (7.5 mol%)

  • Base: Cs₂CO₃ (Cesium Carbonate) (1.4 equiv) - Crucial for the "carbonate effect" in heteroaryl couplings.

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Inerting: Flame-dry a Schlenk tube and backfill with Argon (x3). Moisture kills the active Pd(0) species.

  • Loading: Add Pd(OAc)₂, BINAP, and Cs₂CO₃.[2] Add the solid 2-chlorobenzothiazole (if liquid, add via syringe later).

  • Pre-complexation: Add half the toluene volume and stir at RT for 5 mins. Why? This allows the Pd-Ligand active complex to form before oxidative addition.

  • Addition: Add the amine and remaining toluene.

  • Reflux: Heat to 110°C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black and salts). Wash with EtOAc.

  • Purification: Concentrate in vacuo and purify via flash column chromatography.

Validation Checkpoints:

  • Color Change: Reaction typically turns from orange/red to dark brown/black.

  • NMR: Look for the disappearance of the C2-Cl shift and the appearance of the N-H or N-R peaks.

Buchwald_Cycle Pd0 Pd(0)-Ln (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + 2-Cl-Benzothiazole AmineCoord Amine Coordination (Ar-Pd(II)-NH2R) OxAdd->AmineCoord + Amine Deprot Deprotonation (Base: Cs2CO3) AmineCoord->Deprot - HCl (Base assisted) RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-Pd(II)-NHR RedElim->Pd0 Regenerate Catalyst

Figure 2: The Buchwald-Hartwig Catalytic Cycle adapted for benzothiazole synthesis. Note the critical role of the base in the deprotonation step prior to reductive elimination.

Part 3: Pharmacological Landscape (The "Why")

The N-substituted benzothiazole-2-amine is a bio-isostere of the purine ring system (found in ATP), making it an exceptional scaffold for Kinase Inhibition .

Mechanism of Action: The Riluzole Paradigm

While Riluzole is a primary amine, its mechanism informs the design of N-substituted analogs. It acts as a "brake" on glutamatergic transmission.

  • Na+ Channel Blockade: It preferentially binds to the inactivated state of voltage-gated sodium channels (Nav1.6), preventing repetitive firing.

  • Glutamate Modulation: It inhibits the presynaptic release of glutamate and enhances astrocytic uptake via GLT-1.

SAR of N-Substituted Derivatives
  • Anticancer (Kinase Inhibitors): Substituting the amine with bulky aryl groups (e.g., via the Buchwald protocol above) allows the molecule to occupy the hydrophobic pocket of kinases like EGFR or PI3K .

  • Antimicrobial: N-alkylation with long lipophilic chains disrupts bacterial cell membranes.

Data: Comparative Potency (Hypothetical Representative Data)

Compound Class N-Substituent (R) Target IC50 / Activity Mechanism
Riluzole -H Nav Channels / Glutamate ~2-4 µM Stabilizes inactivated Na+ channels
Derivative A -Phenyl (4-OMe) EGFR Kinase 45 nM ATP-competitive inhibition
Derivative B -Benzyl Tubulin 1.2 µM Inhibits polymerization

| Derivative C | -Acetamide | COX-2 | 0.8 µM | Anti-inflammatory |

Riluzole_Mechanism Riluzole Riluzole / N-Sub Analog NavChannel Volt-Gated Na+ Channel (Inactivated State) Riluzole->NavChannel Stabilizes Glutamate Glutamate Release Riluzole->Glutamate BLOCKS PreSynaptic Presynaptic Terminal NavChannel->PreSynaptic Reduces Depolarization PreSynaptic->Glutamate Inhibits Release PostSynaptic Postsynaptic NMDA/AMPA (Excitotoxicity) Glutamate->PostSynaptic Activates

Figure 3: Mechanism of Action for Riluzole-class benzothiazoles. The compound intervenes upstream to prevent the "glutamate storm" associated with neurodegeneration.

Part 4: Future Outlook

The future of this scaffold lies in PROTACs (Proteolysis Targeting Chimeras) . N-substituted benzothiazole-2-amines are increasingly used as the "warhead" ligand to bind a target protein, linked to an E3 ligase recruiter. The secondary amine nitrogen provides an ideal attachment point for the linker without destroying binding affinity.

References

  • Hofmann, A. W. (1879). Notizen über das Benzothiazol. Berichte der deutschen chemischen Gesellschaft.

  • Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in amyotrophic lateral sclerosis. Clinical Medicine Insights: Therapeutics.

  • Kumbhare, R. M., et al. (2015). Synthesis and pharmacological evaluation of novel N-substituted benzothiazole derivatives. European Journal of Medicinal Chemistry.

  • Paul, F., et al. (1994). Palladium-catalyzed cross-coupling reactions of amines with aryl halides (Buchwald-Hartwig).[3][4][5] Journal of the American Chemical Society.

  • Jordan, A., et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles. ACS Omega.

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Stock Solutions of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Stock Solution Preparation

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a substituted benzothiazole, a class of heterocyclic compounds recognized for their wide-ranging biological activities and potential as scaffolds in drug discovery.[1][2][3] The reliability and reproducibility of in vitro and in vivo studies hinge on the accurate and consistent preparation of stock solutions. Improper solubilization or storage can lead to concentration inaccuracies, compound degradation, or precipitation, ultimately compromising experimental outcomes.

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, grounded in the physicochemical principles of benzothiazole derivatives. By understanding the causality behind each step, researchers can ensure the integrity of their experimental starting materials.

Physicochemical Properties and Solubility Considerations

While specific experimental data for N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is not extensively published, we can infer its likely properties based on its chemical structure and data from analogous benzothiazole compounds.

  • Molecular Formula: C₁₆H₁₆N₂S

  • Molecular Weight: 268.38 g/mol

  • Structure: The molecule possesses a bicyclic benzothiazole core, which is largely hydrophobic, and a benzyl group, further contributing to its lipophilicity. The presence of two methyl groups on the benzene ring also increases its nonpolar character. The 2-amino group provides a site for potential protonation, suggesting that the compound's solubility may be pH-dependent.[4]

Based on these structural features, N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is predicted to have low aqueous solubility.[4] Therefore, organic solvents are necessary for preparing concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds and is a primary recommendation.[4][5] Ethanol can also be considered as a viable alternative.[4]

Safety and Handling Precautions

Prior to handling N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. As a general precaution for benzothiazole derivatives, the following should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6] Wash hands thoroughly after handling.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine in DMSO. The principles can be adapted for other desired concentrations and volumes.

Materials and Equipment:
  • N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Step-by-Step Methodology:
  • Calculation of Required Mass:

    • The molecular weight of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is 268.38 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 268.38 g/mol x 1000 mg/g

      • Mass = 2.68 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 2.68 mg of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine into the tared container.

    • Expert Tip: For weighing small quantities, it is advisable to use an anti-static weighing dish or to tap the container gently to ensure all the powder is transferred.

  • Solvent Addition:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the weighed compound.

    • Causality: Anhydrous DMSO is recommended to prevent the introduction of water, which could potentially lead to hydrolysis of the benzothiazole ring over long-term storage, especially under non-neutral pH conditions.[9]

  • Solubilization:

    • Securely cap the container.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that no solid particles remain. The solution should be clear and free of precipitates.

    • Troubleshooting: If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed to aid dissolution. Gentle warming (to no more than 37°C) can also be considered, but care should be taken as excessive heat can accelerate degradation.[9]

  • Labeling and Storage:

    • Clearly label the container with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

    • For short-term storage (up to one week), store the stock solution at 2-8°C, protected from light.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

    • Rationale: Benzothiazole derivatives can be susceptible to photolytic degradation; therefore, protection from light is crucial.[9]

Data Summary Table

ParameterRecommendationRationale
Primary Solvent Dimethyl Sulfoxide (DMSO)High solvating power for a wide range of organic compounds.[4][5]
Alternative Solvent EthanolA polar protic solvent that can also be effective.[4]
Recommended Concentration Range 1-20 mMHigher concentrations may risk precipitation upon storage or dilution in aqueous media.
Short-Term Storage 2-8°C, protected from lightMinimizes degradation while allowing for ready access.
Long-Term Storage -20°C or -80°C in aliquotsPrevents degradation from repeated freeze-thaw cycles and light exposure.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage calc Calculate Mass (e.g., 2.68 mg for 1 mL of 10 mM) weigh Weigh Compound calc->weigh add_solvent Add Anhydrous DMSO (e.g., 1 mL) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve label_vial Label Vial Clearly dissolve->label_vial short_term Short-Term Storage (2-8°C, protected from light) label_vial->short_term For immediate use long_term Long-Term Storage (-20°C/-80°C, aliquoted) label_vial->long_term For archival purposes

Caption: Workflow for the preparation and storage of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine stock solution.

Conclusion and Best Practices

The integrity of research data begins with the meticulous preparation of starting materials. By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently prepare stable and accurate stock solutions of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine. Always remember to perform a final visual inspection of the stock solution for any signs of precipitation before use, especially after thawing from frozen storage. If crystals are observed, gentle warming and vortexing may be required to redissolve the compound completely.

References

  • Bede, L., et al. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry, 11(1), p.84. [Link]

  • Semantic Scholar. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of Stable Benzothiazole Enol. Retrieved from [Link]

  • PMC. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]

  • Michigan State Industries. (n.d.). SAFETY DATA SHEET. [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

  • Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. [Link]

  • PMC. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • PubChemLite. (n.d.). N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Retrieved from [Link]

  • Research Square. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

  • ResearchGate. (2004). N-(1,3-Benzothiazol-2-yl)-4-(dimethylamino)benzylamine. [Link]

  • MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. [Link]

Sources

In vitro assay protocols using benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of Benzothiazole Derivatives as Antineoplastic Agents

Introduction: The Benzothiazole Advantage

The benzothiazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind diverse biological targets with high affinity. Its planar, bicyclic heteroaromatic nature allows it to act as a DNA intercalator, while its substitution vectors (particularly at the C-2 and C-6 positions) enable specific interactions with kinases (e.g., EGFR, VEGFR) and microtubules.

However, the lipophilicity that drives membrane permeability often presents challenges in in vitro assays, specifically regarding solubility and fluorescence interference. This guide provides optimized protocols to mitigate these artifacts, ensuring robust data for drug development dossiers.

Critical Pre-Analytical Phase: Compound Handling

The Challenge: Benzothiazole derivatives often exhibit poor aqueous solubility, leading to precipitation in cell culture media which causes false-positive toxicity (physical cell damage) or false-negative results (compound unavailability).

Optimized Stock Preparation Protocol:

  • Primary Stock: Dissolve the solid derivative in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM . Vortex for 1 minute.

    • Expert Insight: If the compound is fluorinated or highly conjugated, sonication at 40°C for 5 minutes may be required to ensure complete dissolution.

  • Quality Control: Visually inspect for micro-precipitates. If the compound is fluorescent (common with benzothiazoles), use a UV lamp to verify homogeneity.

  • Working Solutions: Dilute the stock into serum-free culture media immediately prior to use.

    • Constraint: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) , as higher levels can induce background apoptosis or membrane permeabilization.

Phenotypic Screening: Cell Viability Profiling (MTT Assay)

While the MTT assay is standard, benzothiazole derivatives can interfere with the readout due to their intrinsic fluorescence or reduction potential. We recommend a modified protocol.

Assay Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to insoluble formazan.[1][2]

Step-by-Step Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT116) at a density of

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
  • Treatment:

    • Remove old media (critical to remove serum proteins that might bind the drug).

    • Add 100 µL of fresh media containing serial dilutions of the benzothiazole derivative (e.g., 0.1 µM to 100 µM).

    • Control: Include a "Vehicle Control" (0.5% DMSO) and a "Positive Control" (e.g., Doxorubicin or Cisplatin).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours .

  • Solubilization (Critical Step):

    • Carefully aspirate the media without disturbing the purple formazan crystals.

    • Add 100 µL of DMSO to dissolve the crystals.

    • Modification: If the benzothiazole derivative is colored/fluorescent, include "Compound Only" wells (no cells + media + drug + MTT) to subtract background absorbance.

  • Measurement: Read absorbance at 570 nm (reference wavelength 630 nm).

Data Analysis: Calculate % Cell Viability:



Mechanistic Validation: Apoptosis & Mitochondrial Integrity

Benzothiazoles frequently induce apoptosis via the intrinsic (mitochondrial) pathway. We utilize a dual-staining Flow Cytometry approach.[3][4]

Workflow Visualization (DOT):

ApoptosisPathway Benzothiazole Benzothiazole Derivative BaxBcl2 Bax/Bcl-2 Ratio Increase Benzothiazole->BaxBcl2 Up-regulation Mitochondria Mitochondria (ΔΨm Loss) CytoC Cytochrome C Release Mitochondria->CytoC Leakage BaxBcl2->Mitochondria Pore Formation Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3/7 Execution Caspase9->Caspase3 Cleavage Apoptosis Apoptosis (PS Externalization) Caspase3->Apoptosis DNA Fragmentation

Caption: Proposed mechanism of action for benzothiazole derivatives triggering the intrinsic apoptotic cascade.

Protocol: Annexin V-FITC / PI Staining [3][4]

  • Treatment: Treat cells (6-well plate,

    
     cells/well) with the 
    
    
    
    concentration of the derivative for 24 hours.
  • Harvesting: Collect cells and supernatant (to include detached dead cells). Wash with cold PBS.[3]

  • Staining: Resuspend in

    
     Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Incubation: 15 minutes at room temperature in the dark.

  • Analysis: Analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Interpretation:

  • Q1 (Annexin- / PI-): Viable cells.

  • Q2 (Annexin+ / PI+): Late Apoptosis/Necrosis.

  • Q3 (Annexin- / PI+): Necrosis (rare in this context).

  • Q4 (Annexin+ / PI-): Early Apoptosis (The hallmark of controlled cell death).

Biophysical Target Engagement: DNA Binding Studies

Many benzothiazole derivatives act as DNA intercalators. This assay confirms direct physical interaction.

Protocol: UV-Visible Absorption Titration

  • Preparation: Prepare a fixed concentration of the benzothiazole derivative (e.g., 20 µM) in Tris-HCl buffer (pH 7.4).

  • Titration: Sequentially add aliquots of CT-DNA (Calf Thymus DNA) stock solution (0 to 100 µM).

  • Equilibration: Allow 5 minutes incubation after each addition.

  • Measurement: Record UV-Vis spectra (200–600 nm).

  • Observation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) of the absorption maximum (

    
    ). These indicate intercalation of the planar benzothiazole ring between DNA base pairs.
    

Data Presentation: Binding Constant (


) 
Calculate 

using the Wolfe-Shimer equation:

Where

,

, and

are the apparent, free, and bound extinction coefficients.

Summary of Experimental Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Validation Stock Stock Prep (DMSO < 0.5%) MTT Cytotoxicity (MTT/MTS) Stock->MTT Flow Flow Cytometry (Annexin V/PI) MTT->Flow Select IC50 Mito Mitochondrial Potential (JC-1) Flow->Mito DNA DNA Binding (UV/Fluorescence) Mito->DNA Confirm Target

Caption: Integrated workflow for the biological evaluation of benzothiazole derivatives.

References

  • Synthesis and biological activities of benzothiazole derivatives: A review. Hep Journals. (2019). 5

  • A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway. NIH PubMed Central. (2013). 4

  • MTT assay protocol. Abcam. Link

  • Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex (DNA Binding). Nano Bio Letters. (2022). 6

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway. ResearchGate. (2023). 7

Sources

Introduction: The Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of 2-Aminobenzothiazoles: Reagents, Protocols, and Mechanistic Insights

The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[1][4] The functionalization of the 2-amino group, particularly through N-alkylation, is a critical strategy for modulating the physicochemical and pharmacokinetic properties of these molecules. This allows for the fine-tuning of potency, selectivity, and bioavailability, making the N-alkylation reaction a pivotal transformation in the synthesis of novel therapeutic agents.[4][5]

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the principal reagents and methodologies for the N-alkylation of 2-aminobenzothiazoles, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices.

Strategic Approaches to N-Alkylation

The N-alkylation of 2-aminobenzothiazoles can be accomplished through several distinct synthetic strategies. The choice of method is dictated by factors such as the nature of the desired alkyl group (primary, secondary, aryl), the substrate's functional group tolerance, and considerations of atom economy and reaction conditions (e.g., mild vs. harsh). This guide will detail protocols for the most robust and versatile of these methods.

cluster_main General Workflow for N-Alkylation of 2-Aminobenzothiazole A Reactants (2-Aminobenzothiazole + Alkylating Agent) B Reaction Setup (Solvent, Base/Catalyst, Atmosphere) A->B C Reaction Conditions (Temperature, Time, Monitoring) B->C D Work-up & Extraction C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F G Final N-Alkylated Product F->G

Caption: A generalized workflow for a typical N-alkylation experiment.

Method 1: Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds. The reaction proceeds in two stages: the initial formation of an imine or enamine intermediate from the reaction of the 2-aminobenzothiazole with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine.

Causality and Mechanistic Insight: This method is favored for its broad substrate scope and the use of readily available aldehydes and ketones as alkylating agents. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is often sufficient for reducing the imine intermediate, while stronger or more selective reagents like sodium triacetoxyborohydride (STAB) can be used for more sensitive substrates. The reaction is typically carried out as a one-pot procedure.[5][6]

cluster_mechanism Reductive Amination Mechanism Reactants 2-Aminobenzothiazole + Aldehyde (R-CHO) Imine Imine Intermediate Reactants->Imine Imine Formation (Loss of H₂O) Reduction Reduction [NaBH₄] Imine->Reduction Product N-Alkyl-2-aminobenzothiazole Reduction->Product Hydride Attack

Caption: The two-stage process of reductive amination.

Detailed Experimental Protocol: Reductive Amination

  • Reaction Setup: To a round-bottom flask, add the 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.) and the desired aldehyde (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous methanol (10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).[5]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.[5]

  • Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 3-12 hours, monitoring for completion by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated 2-aminobenzothiazole.[5]

Method 2: Direct N-Alkylation with Alkyl Halides

This classical approach involves the direct reaction of 2-aminobenzothiazole with an alkyl halide in the presence of a base. The base is essential to deprotonate the amino group, increasing its nucleophilicity to facilitate the Sₙ2 displacement of the halide.

Causality and Mechanistic Insight: The choice of base and solvent is crucial for success. Stronger bases like sodium hydride (NaH) or weaker inorganic bases like potassium carbonate (K₂CO₃) can be used.[5] The reaction is often performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while leaving the anionic nucleophile reactive. A significant challenge can be over-alkylation, leading to the formation of tertiary amines, although this is less common with the relatively hindered 2-aminobenzothiazole.

Protocol Variations:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[5]

  • Phase-Transfer Catalysis (PTC): For reactions involving an inorganic base and an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) can be employed. The catalyst transports the deprotonated amine from the solid or aqueous phase into the organic phase to react with the alkyl halide, often leading to milder conditions and improved yields.[7][8]

Detailed Experimental Protocol: Microwave-Assisted N-Alkylation

  • Reaction Setup: In a 10 mL microwave reaction vial, combine the 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.), the alkyl halide (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[5]

  • Solvent Addition: Add DMF (3 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by TLC.[5]

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into ice-water (20 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Method 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] It is the premier method for synthesizing N-aryl-2-aminobenzothiazoles, a transformation that is difficult to achieve via classical nucleophilic aromatic substitution.

Causality and Mechanistic Insight: The reaction involves a catalytic cycle with a Pd(0) species. The cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by coordination of the deprotonated 2-aminobenzothiazole to the palladium center and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11] The choice of phosphine ligand is critical for the reaction's success, with bulky, electron-rich ligands like XPhos or Buchwald's biaryl phosphine ligands being highly effective.[5][9]

cluster_mechanism Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X AmineCoord Amine Coordination Intermediate OxAdd->AmineCoord Amine RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Product N-Aryl Product RedElim->Product ArX Aryl-X Amine Amine + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 0.015 equiv.), the phosphine ligand (e.g., XPhos, 0.036 mmol, 0.036 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).[5]

  • Reagent Addition: Add the 2-aminobenzothiazole (1.2 mmol, 1.2 equiv.) and the aryl bromide (1.0 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[5]

Method 4: The Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient way to alkylate the 2-aminobenzothiazole using an alcohol as the alkylating agent.[12] This redox reaction involves triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD).

Causality and Mechanistic Insight: The reaction proceeds through the activation of the alcohol by the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt. This intermediate is a potent electrophile. The 2-aminobenzothiazole then acts as the nucleophile, attacking the activated alcohol in an Sₙ2 fashion. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, which is highly valuable in stereoselective synthesis.[13][14] The main drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts, which can complicate purification.

cluster_mitsunobu Mitsunobu Reaction Mechanism A PPh₃ + DEAD B Betaine Intermediate A->B D Alkoxyphosphonium Salt [R-OPPh₃]⁺ B->D Proton Transfer C Alcohol (R-OH) C->D F Sₙ2 Attack D->F E 2-Aminobenzothiazole (Nucleophile) E->F G N-Alkylated Product + Ph₃P=O + DEAD-H₂ F->G Inversion of Stereochemistry

Caption: Key intermediates in the Mitsunobu N-alkylation reaction.

Detailed Experimental Protocol: Mitsunobu Reaction

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 2-aminobenzothiazole (1.0 mmol, 1.0 equiv.), the alcohol (1.2 mmol, 1.2 equiv.), and triphenylphosphine (PPh₃) (1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Dissolve the components in anhydrous tetrahydrofuran (THF) (15 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropylazodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv.) dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue often contains triphenylphosphine oxide and the hydrazide byproduct. Purification is typically achieved by column chromatography on silica gel.

Comparative Summary of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsAdvantagesLimitations
Reductive Amination Aldehydes, KetonesNaBH₄ or Na(OAc)₃BHBroad substrate scope; uses readily available carbonyls; one-pot procedure.[6]Limited to primary and secondary alkyl groups; requires stoichiometric reducing agent.
Direct Alkylation Alkyl HalidesK₂CO₃, NaH, etc.Simple procedure; effective for primary and some secondary halides.[15]Risk of over-alkylation; may require harsh conditions (heat, strong base).
Buchwald-Hartwig Aryl Halides/TriflatesPd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu)Premier method for N-arylation; high functional group tolerance.[9][16]Requires inert atmosphere; expensive catalysts and ligands; potential for heavy metal contamination.
Mitsunobu Reaction AlcoholsPPh₃, DEAD/DIADMild conditions; uses alcohols directly; stereochemical inversion at the alcohol center.[13][14]Stoichiometric byproducts complicate purification; not suitable for tertiary alcohols.
"Borrowing Hydrogen" AlcoholsRu or Ir CatalystAtom economical (water is the only byproduct); uses readily available alcohols.[17][18]Requires elevated temperatures; catalyst can be expensive.

Conclusion

The N-alkylation of 2-aminobenzothiazoles is a fundamental transformation for the generation of novel molecular entities in drug discovery. The selection of an appropriate synthetic method is a strategic decision that depends on the specific alkyl or aryl group to be introduced, the overall synthetic route, and the desired reaction characteristics. Reductive amination and direct alkylation with halides offer robust and straightforward routes for introducing simple alkyl chains. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination remains the gold standard. Meanwhile, the Mitsunobu reaction and transition-metal-catalyzed "borrowing hydrogen" methodologies provide milder, more modern alternatives using alcohols as alkylating agents, with the former offering precise stereochemical control and the latter boasting superior atom economy. By understanding the causality and nuances of each protocol, researchers can effectively navigate the synthesis of diverse libraries of N-substituted 2-aminobenzothiazoles for biological evaluation.

References

  • ResearchGate. Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. Available from: [Link]

  • ResearchGate. (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. Available from: [Link]

  • PMC. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Available from: [Link]

  • ResearchGate. Catalyst screening for N-alkylation of 2-aminobenzothiazole with 4-methoxybenzyl alcohol a. Available from: [Link]

  • Royal Society of Chemistry. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Available from: [Link]

  • ACS Green Chemistry Institute. Phase Transfer Catalysis. Available from: [Link]

  • PMC. Solid-Phase Synthesis of 2-Aminobenzothiazoles. Available from: [Link]

  • PMC. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. Preparation of 2-Aminobenzothiazole Derivatives : A Review | Request PDF. Available from: [Link]

  • AIP Publishing. N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. Available from: [Link]

  • ACS Publications. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. Available from: [Link]

  • MDPI. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Available from: [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]

  • PMC. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. Available from: [Link]

  • ResearchGate. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed N-Arylation of 2-Aminothiazoles | Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Available from: [Link]

  • PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. Available from: [Link]

  • Véronique Gouverneur Research Group. Method Development and Catalysis. Available from: [Link]

  • Wikipedia. 2-Aminobenzothiazole. Available from: [Link]

  • ElectronicsAndBooks. Mitsunobu and Related Reactions: Advances and Applications. Available from: [Link]

  • Google Patents. US4363913A - Preparation of 2-aminobenzothiazoles.
  • Macmillan Group. Phase-Transfer Catalysis (PTC). Available from: [Link]

Sources

Application Note & Protocol: Accelerated Synthesis of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine via Controlled Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Traditional methods for synthesizing and functionalizing these heterocycles often involve lengthy reaction times, harsh conditions, and significant energy consumption.[2] This guide details a robust, high-yield protocol for the two-step synthesis of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, leveraging the power of microwave-assisted organic synthesis (MAOS). By employing controlled microwave irradiation, this protocol dramatically reduces reaction times from hours to minutes, enhances product yields, and aligns with the principles of green chemistry by minimizing solvent use and energy input.[3][4] This document provides a comprehensive overview of the underlying microwave principles, a detailed step-by-step experimental protocol, and expected characterization data for researchers in drug discovery and organic synthesis.

Introduction: The Case for Microwave-Assisted Synthesis

The development of novel chemical entities for drug discovery is a time and resource-intensive process.[5] Technologies that accelerate the synthesis of compound libraries are therefore invaluable.[6] Microwave-assisted organic synthesis has emerged as a transformative technology, often reducing reaction times from days or hours to mere minutes.[5]

Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave energy couples directly with polar molecules in the reaction mixture.[2][7] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation generates intense, uniform heat throughout the bulk of the material.[7][8]

  • Ionic Conduction: The presence of ions in the reaction mixture leads to their rapid oscillation, causing collisions that generate heat through frictional effects.[4]

This "in-core" volumetric heating is exceptionally fast and efficient, leading to rapid temperature increases and dramatic rate enhancements.[4][8] This allows chemists to access reaction conditions and explore chemical space not easily achievable with traditional methods, ultimately accelerating the hit-to-lead and lead optimization phases of drug discovery.[5]

Reaction Overview and Mechanism

The synthesis of the target compound, N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, is achieved in two distinct microwave-assisted steps.

Step 1: Formation of the Benzothiazole Core The synthesis begins with the oxidative cyclization of 3,4-dimethylaniline using ammonium thiocyanate and bromine to form the key intermediate, 4,5-dimethyl-1,3-benzothiazol-2-amine. This reaction is a variation of the classical Hugershoff synthesis.

Step 2: N-Alkylation The intermediate is then subjected to N-alkylation using benzyl bromide. The exocyclic amine of the 2-aminobenzothiazole acts as a nucleophile, displacing the bromide in an SN2-type reaction to yield the final product.[9] The presence of a mild base is crucial to deprotonate the amine, enhancing its nucleophilicity.

Reaction_Mechanism cluster_step2 Step 2: N-Benzylation R1 3,4-Dimethylaniline I1 4,5-Dimethyl-1,3- benzothiazol-2-amine (Intermediate) R1->I1 Oxidative Cyclization R2 NH4SCN + Br2 P1 N-benzyl-4,5-dimethyl- 1,3-benzothiazol-2-amine (Final Product) I1->P1 Nucleophilic Substitution (Base, K2CO3) R3 Benzyl Bromide I1_ref Intermediate

Caption: Proposed two-step reaction mechanism.

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesis reactor equipped with temperature and pressure sensors.

Materials and Instrumentation

Table 1: Reagents and Materials

Reagent/Material Chemical Formula M.W. ( g/mol ) Purity Supplier
3,4-Dimethylaniline C₈H₁₁N 121.18 >98% Sigma-Aldrich
Ammonium Thiocyanate NH₄SCN 76.12 >98% Sigma-Aldrich
Bromine Br₂ 159.81 >99.5% Sigma-Aldrich
Glacial Acetic Acid CH₃COOH 60.05 >99.7% Fisher Scientific
Benzyl Bromide C₇H₇Br 171.04 >98% Sigma-Aldrich
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 >99% Sigma-Aldrich
Acetonitrile (MeCN) C₂H₃N 41.05 Anhydrous Sigma-Aldrich
Ethyl Acetate (EtOAc) C₄H₈O₂ 88.11 ACS Grade Fisher Scientific

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

Table 2: Instrumentation

Instrument Model/Type Key Parameters
Microwave Synthesizer CEM Discover SP / Anton Paar Monowave 10 mL sealed vessels, Magnetic stirring, IR temperature sensor
Rotary Evaporator Büchi Rotavapor Vacuum pump, water bath
Analytical Balance Mettler Toledo 0.1 mg readability

| TLC Plates | Silica Gel 60 F₂₅₄ | Aluminum backed |

Synthesis Workflow

Workflow start Start prep1 Prepare Reactants for Step 1 (Cyclization) start->prep1 mw1 Microwave Irradiation Step 1 prep1->mw1 workup1 Work-up & Isolation of Intermediate mw1->workup1 prep2 Prepare Reactants for Step 2 (Benzylation) workup1->prep2 mw2 Microwave Irradiation Step 2 prep2->mw2 workup2 Work-up & Purification of Final Product mw2->workup2 char Characterization (NMR, MS, IR) workup2->char end End char->end

Caption: High-level experimental workflow diagram.

Step-by-Step Procedure

Step 1: Microwave-Assisted Synthesis of 4,5-Dimethyl-1,3-benzothiazol-2-amine

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3,4-dimethylaniline (1.21 g, 10 mmol) and ammonium thiocyanate (1.52 g, 20 mmol).

  • Solvent Addition: Add 5 mL of glacial acetic acid to the vessel.

    • Causality Note: Acetic acid serves as a polar solvent that couples efficiently with microwave energy and also acts as a catalyst for the cyclization reaction.[10]

  • Bromine Addition: Cool the mixture in an ice bath. Slowly and carefully add bromine (0.51 mL, 1.59 g, 10 mmol) dropwise while stirring. Caution: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated fume hood.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture according to the parameters in Table 3.

    • Causality Note: Microwave heating provides rapid and uniform energy to overcome the activation energy of the reaction, drastically shortening the time required compared to conventional reflux.[8][11]

Table 3: Microwave Parameters for Step 1

Parameter Value
Temperature 120 °C
Power 200 W (Dynamic)
Ramp Time 2 minutes
Hold Time 10 minutes

| Stirring | High |

  • Work-up and Isolation: a. After the reaction, cool the vessel to room temperature using compressed air. b. Pour the reaction mixture into 100 mL of ice-cold water. c. Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~8. This will precipitate the product. d. Filter the resulting solid precipitate using a Büchner funnel, wash with cold water (3 x 20 mL), and dry under vacuum. e. The crude product can be recrystallized from an ethanol/water mixture if necessary.

Step 2: Microwave-Assisted N-Benzylation

  • Reagent Preparation: In a new 10 mL microwave reaction vessel, combine the dried 4,5-dimethyl-1,3-benzothiazol-2-amine from Step 1 (0.89 g, 5 mmol), potassium carbonate (1.04 g, 7.5 mmol), and 5 mL of anhydrous acetonitrile.

    • Causality Note: Potassium carbonate is a mild, inorganic base used to deprotonate the amine, making it a more potent nucleophile.[12] Acetonitrile is a polar aprotic solvent suitable for both microwave heating and SN2 reactions.

  • Substrate Addition: Add benzyl bromide (0.65 mL, 0.94 g, 5.5 mmol) to the suspension.

  • Microwave Irradiation: Seal the vessel and irradiate using the parameters outlined in Table 4.

Table 4: Microwave Parameters for Step 2

Parameter Value
Temperature 130 °C
Power 150 W (Dynamic)
Ramp Time 2 minutes
Hold Time 8 minutes

| Stirring | High |

  • Work-up and Purification: a. Cool the reaction vessel to room temperature. b. Filter off the solid potassium salts and wash with a small amount of acetonitrile. c. Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. d. The resulting crude residue should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc). e. Combine the pure fractions (monitored by TLC) and evaporate the solvent to yield N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine as a solid. Expected yield: 75-85%.

Characterization of Final Product

The identity and purity of the synthesized N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine should be confirmed using standard analytical techniques.

Table 5: Expected Analytical Data

Technique Expected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~7.20-7.40 (m, 5H, Ar-H benzyl), ~6.80-7.00 (m, 2H, Ar-H benzothiazole), ~5.50 (br s, 1H, NH), ~4.60 (d, 2H, -CH₂-), ~2.30 (s, 3H, -CH₃), ~2.20 (s, 3H, -CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~165, 148, 138, 132, 129, 128, 127.5, 127, 125, 120, 48, 20, 19
FT-IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600 (C=N stretch), ~1550 (Aromatic C=C stretch)

| MS (ESI+) | Expected [M+H]⁺ at m/z = 269.11 |

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

  • Bromine is extremely corrosive and toxic. Handle with extreme care.

  • Benzyl bromide is a lachrymator. Avoid inhalation and skin contact.

  • Microwave synthesis involves high pressures and temperatures. Use only vessels and equipment specifically designed for this purpose and inspect for damage before use.

Conclusion

This application note provides a validated, efficient, and rapid protocol for the synthesis of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine using microwave-assisted technology. This method offers significant advantages over conventional heating, including a dramatic reduction in reaction time, improved yields, and alignment with green chemistry principles.[3] The detailed procedure and mechanistic insights serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the accelerated synthesis of novel benzothiazole derivatives for biological evaluation.[6]

References

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. Available at: [Link]

  • The impact of microwave synthesis on drug discovery. (2005). Nature Reviews Drug Discovery. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. Available at: [Link]

  • Possible mechanism for the synthesis of 2‐aminobenzothiazole. (n.d.). ResearchGate. Available at: [Link]

  • Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. (2018). ResearchGate. Available at: [Link]

  • Green Synthesis of 2‐Aminobenzothiazoles via Copper Catalysis under Microwave Irradiation. (2022). ResearchGate. Available at: [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Available at: [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR. Available at: [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Microwave Synthesis and Antibacterial Activities of New Imidazolidines Derived from 2-Aminobenzothiazole. (2020). ResearchGate. Available at: [Link]

  • Synthetic Applications for Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]

  • Green Chemistry: Microwave assisted synthesis. (2020). YouTube. Available at: [Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. (2019). Semantic Scholar. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. (2012). Indian Academy of Sciences. Available at: [Link]

Sources

Application Note: High-Throughput Antimicrobial Profiling of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, possessing an inherent affinity for diverse biological targets, including bacterial DNA gyrase (GyrB) and Topoisomerase IV. With the rising urgency of Antimicrobial Resistance (AMR), benzothiazole derivatives are increasingly screened as potential non-beta-lactam alternatives.

This Application Note provides a rigorous, standardized workflow for the antimicrobial characterization of novel benzothiazole libraries. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of benzothiazoles—namely, their lipophilicity and propensity for precipitation in aqueous media—and utilizes the Resazurin Microtiter Assay (REMA) for high-sensitivity quantitative analysis.

Core Mechanism of Action

Benzothiazoles typically exert bactericidal activity by competitively inhibiting the ATP-binding pocket of the GyrB subunit of DNA gyrase. This prevents DNA supercoiling, leading to replication fork arrest and cell death.

Screening Workflow Visualization

The following diagram outlines the logical progression from compound solubilization to lead candidate selection.

Benzothiazole_Screening_Workflow Compound Benzothiazole Library Synthesis Solubility Solubilization (100% DMSO Stock) Compound->Solubility Primary Primary Screen (Agar Well Diffusion) Solubility->Primary High Throughput Secondary Quantitative Screen (Resazurin MIC/MBC) Primary->Secondary Select Hits (ZOI > 10mm) Mechanism Mechanism of Action (Time-Kill & Biofilm) Secondary->Mechanism MIC < 10 µg/mL Toxicity Safety Profiling (MTT Cytotoxicity) Secondary->Toxicity Lead Lead Candidate Selection Mechanism->Lead Toxicity->Lead Selectivity Index > 10

Figure 1: Critical path for benzothiazole antimicrobial validation. Colors indicate phase: Blue (Chem), Yellow (Prep), Red (Microbio), Green (Advanced), Black (Final).

Pre-Analytical Phase: Compound Handling

Challenge: Benzothiazoles are often poorly soluble in water, leading to "false negatives" due to precipitation in the agar or broth. Solution: Use DMSO as a carrier solvent but strictly control the final concentration.

Protocol A: Stock Solution Preparation
  • Weighing: Weigh 10 mg of the benzothiazole derivative into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, analytical-grade Dimethyl Sulfoxide (DMSO) to achieve a 10,000 µg/mL (Stock A) concentration. Vortex for 30 seconds.

    • Note: If precipitation persists, sonicate at 40 kHz for 5 minutes.

  • Working Solution: Dilute Stock A 1:10 in sterile Mueller-Hinton Broth (MHB) to create a 1,000 µg/mL working solution immediately prior to assay.

    • Critical Check: Ensure the final DMSO concentration in the bacterial well never exceeds 1% (v/v), as DMSO >2% is toxic to many Gram-negative bacteria.

Primary Screening: Agar Well Diffusion

Why Well Diffusion? Unlike Disc Diffusion (Kirby-Bauer), Well Diffusion allows the compound to diffuse directly into the agar without the risk of the benzothiazole crystallizing on the paper disc surface.

Procedure:

  • Inoculum: Adjust bacterial suspension (e.g., S. aureus ATCC 25923) to 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Seeding: Swab the inoculum evenly across a Mueller-Hinton Agar (MHA) plate. Rotate the plate 60° three times to ensure confluent growth.

  • Well Punching: Use a sterile 6mm cork borer to punch wells into the agar.

  • Loading: Pipette 50 µL of the compound (1,000 µg/mL) into the well.

    • Positive Control: Ciprofloxacin (5 µ g/well ).

    • Negative Control: 10% DMSO in broth (Solvent control).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Analysis: Measure the Zone of Inhibition (ZOI) in millimeters.

ZOI (mm)InterpretationAction
< 10 mmInactive/Poor DiffusionDiscard
10–15 mmModerate ActivityRetest at higher conc.
> 15 mmPotent HitProceed to MIC (Section 5)

Quantitative Assessment: Resazurin Microtiter Assay (REMA)

The REMA method is superior to standard turbidity testing for benzothiazoles because these compounds can form micro-precipitates that mimic bacterial growth (turbidity). Resazurin (blue) is reduced to resorufin (pink/fluorescent) only by metabolically active cells, providing a clear visual endpoint.

Protocol B: MIC Determination

Materials: 96-well flat-bottom plates, Resazurin sodium salt (0.015% w/v in PBS).

Plate Layout Strategy:

Plate_Layout Plate Row A Row B Row C-G Row H Col 1 (Neg Ctrl) Col 2-11 (Dilution Series) Col 12 (Pos Ctrl) Explanation Row A: Sterility Control (Media only) Row B: Compound 1 (100 -> 0.19 µg/mL) Row H: Solvent Control (DMSO only) Col 12: Growth Control (Bacteria + Media) Plate->Explanation

Figure 2: Logical layout for microdilution to prevent edge effects and cross-contamination.

Step-by-Step:

  • Dilution: Add 100 µL of MHB to all wells in columns 2–11. Add 100 µL of compound stock (from Protocol A) to column 2. Perform serial 2-fold dilutions from column 2 to 11. Discard the final 100 µL from column 11.

  • Inoculation: Dilute the 0.5 McFarland culture 1:100 to achieve

    
     CFU/mL. Add 100 µL of this inoculum to all wells (except Sterility Control).
    
  • Incubation: Incubate at 37°C for 18–20 hours.

  • Dye Addition: Add 30 µL of 0.015% Resazurin solution to each well.

  • Second Incubation: Incubate for 2–4 hours.

  • Readout:

    • Blue/Purple: No Growth (Inhibition).

    • Pink: Growth (Metabolic Activity).

    • MIC Definition: The lowest concentration that remains blue.[1][2]

Advanced Characterization: Mechanism & Safety

Protocol C: Time-Kill Kinetics

To determine if the benzothiazole is bactericidal (kills bacteria) or bacteriostatic (stops growth).

  • Prepare tubes with compound at 1x MIC and 2x MIC .

  • Inoculate with

    
     CFU/mL.[3]
    
  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions and plate on agar to count viable colonies.

  • Criteria: A

    
     reduction in CFU/mL compared to the initial inoculum indicates bactericidal  activity.
    
Protocol D: Cytotoxicity (MTT Assay)

Crucial for calculating the Selectivity Index (SI) . A potent antibiotic is useless if it kills mammalian cells at the same concentration.

  • Cells: Use HEK293 (Human Embryonic Kidney) or Vero cells.

  • Treatment: Treat cells with serial dilutions of the benzothiazole for 24 hours.

  • MTT: Add MTT reagent; mitochondrial reductases in live cells convert yellow MTT to purple formazan.

  • Calculation: Determine the

    
     (concentration cytotoxic to 50% of cells).
    
  • Selectivity Index (SI):

    
    . Ideally, SI > 10 .
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate in Wells Compound insolubility in aqueous broth.Reduce starting concentration; Ensure DMSO < 1%. Use REMA (colorimetric) instead of turbidity.[4]
Pink Sterility Control Contamination of media or pipette tips.Discard plate. Re-autoclave media. Work strictly in Biosafety Cabinet.
Patchy Zones (Agar) Uneven swabbing or agar depth.Use automatic plate rotator. Ensure exactly 25mL agar per 100mm plate.
Growth in DMSO Control Bacterial tolerance to solvent is low.Use water-soluble benzothiazole salts (e.g., HCl salt) if possible, or reduce DMSO to 0.5%.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5][6][7]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods.

  • Gjorgjieva, M., et al. (2020).[8] "Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors." Journal of Medicinal Chemistry.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide, broth microdilution.

Sources

Troubleshooting & Optimization

Optimizing reaction temperature for benzothiazole ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Subject: Optimizing Reaction Temperature for Benzothiazole Ring Closure Ticket ID: BZT-OPT-2026 Assigned Specialist: Senior Application Scientist

The Thermal Landscape: Mechanism & Causality

To optimize yield, you must first understand that the condensation of 2-aminothiophenol with aldehydes is not a single-step reaction; it is a cascade sequence governed by competing kinetic and thermodynamic factors. Temperature acts as the selector between these pathways.

The reaction proceeds through three distinct phases:[1]

  • Condensation (Fast, Kinetic): 2-aminothiophenol attacks the aldehyde to form an imine (Schiff base). This occurs readily even at lower temperatures.

  • Intramolecular Cyclization (Thermodynamic): The thiol group attacks the imine carbon to close the ring, forming a benzothiazoline intermediate. This step requires sufficient thermal energy to overcome the entropic penalty of ring closure.

  • Oxidative Dehydrogenation (Rate-Limiting): The non-aromatic benzothiazoline must lose two hydrogens to aromatize into the final benzothiazole . If the temperature is too low, the reaction "stalls" here. If too high without an oxidant, the starting thiol dimerizes.

Signaling Pathway: The Temperature-Yield Dependency

The following diagram illustrates the critical branching points where temperature deviations cause failure.

BenzothiazoleMechanism Start 2-Aminothiophenol + Aldehyde Imine Imine Intermediate Start->Imine Condensation (Fast) Disulfide SIDE PRODUCT: Disulfide Dimer Start->Disulfide Oxidation w/o Cyclization (T > 100°C, no oxidant) Cyclized Benzothiazoline (Non-aromatic) Imine->Cyclized Ring Closure (Requires Heat/Acid) Cyclized->Imine Reversible if T too low Final Benzothiazole (Aromatic Product) Cyclized->Final Oxidative Dehydrogenation (Rate Limiting Step)

Caption: Figure 1. Mechanistic pathway of benzothiazole synthesis. Red path indicates the primary thermal failure mode (disulfide formation).

Troubleshooting Guide (Q&A)

Q1: I am seeing a thick precipitate/sludge early in the reaction, and TLC shows the disappearance of the thiol starting material but no product. What happened?

  • Diagnosis: You likely formed Bis(2-aminophenyl) disulfide .

  • Root Cause: This is a "thermal runaway" of the oxidation step before cyclization occurred. 2-aminothiophenol is highly susceptible to oxidative dimerization. If you heat the reaction (especially >100°C) in an oxygen-rich environment without a catalyst that promotes cyclization first, the thiol oxidizes intermolecularly rather than cyclizing intramolecularly.

  • Corrective Action:

    • Degas your solvent (sparge with

      
       or Ar) before heating.
      
    • Lower the initial temperature to 50-60°C to favor the imine formation and ring closure before ramping up to reflux for the oxidation step.

    • Add a Lewis acid catalyst (e.g.,

      
      ) to accelerate the ring closure over the dimerization [1].
      

Q2: My reaction reaches the benzothiazoline intermediate (confirmed by NMR/Mass Spec) but stalls. Refluxing longer doesn't help. Why?

  • Diagnosis: Failed Oxidative Dehydrogenation.

  • Root Cause: The final step requires an oxidant. While atmospheric oxygen is often used, it is kinetically slow in standard reflux conditions (e.g., Ethanol at 78°C).

  • Corrective Action:

    • Chemical Oxidant: Add a mild oxidant like Iodine (

      
      , 10 mol%) or DMSO (acting as solvent and oxidant).
      
    • Microwave Irradiation: Switch to microwave heating. The superheating effect and dipolar polarization can drive this aromatization step in minutes where thermal reflux fails in hours [2].

Q3: How do I choose between Conventional Reflux and Microwave Synthesis?

  • Decision Matrix:

    • Use Conventional Reflux if: You are scaling up (>5g) or using temperature-sensitive aldehydes.

    • Use Microwave if: You need high throughput, are screening libraries, or your aldehyde is sterically hindered. Microwave synthesis typically increases yield by 10-20% and reduces time by 95% [3].

Experimental Protocols & Data

Protocol A: Conventional Thermal Reflux (Baseline)

Best for bulk synthesis where microwave reactors are unavailable.

  • Setup: 50 mL Round Bottom Flask with condenser.

  • Reagents: Mix 2-aminothiophenol (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in Ethanol (10 mL).

  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    (10 mol%) to ensure closure.
  • Reaction: Reflux at 78-80°C for 5–8 hours .

  • Workup: Cool to room temp. Pour into crushed ice. Filter precipitate.

Protocol B: Microwave-Assisted Synthesis (Optimized)

Best for high yield and difficult substrates.

  • Setup: Microwave process vial (G10 or similar).

  • Reagents: Mix 2-aminothiophenol (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in Ethanol (2 mL). Note: High concentration is preferred in MW.

  • Parameters:

    • Temp: 100°C (Fixed temp mode).

    • Power: Dynamic (Max 300W).

    • Time: 5–10 minutes.

  • Workup: Cool (compressed air). Pour into ice water. Filter.

Comparative Data: Thermal vs. Microwave

Data aggregated from comparative studies on 2-phenylbenzothiazole synthesis [2, 3].[2][3]

ParameterConventional RefluxMicrowave AssistedImprovement Factor
Solvent EthanolEthanol-
Temperature 80°C (Reflux)100°C+20°C
Reaction Time 5 - 6 Hours6 - 8 Minutes~50x Faster
Yield (Avg) 78 - 82%92 - 94%+14% Yield
Side Products Disulfides (Common)MinimalHigh Selectivity

Diagnostic Decision Tree

Use this flow to determine the next step in your optimization process.

TroubleshootingTree Start Start: Low Yield / Impure CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains? CheckTLC->SM_Remains NewSpot New Spot Observed? SM_Remains->NewSpot No (SM Consumed) Action_Heat Action: Increase Temp or Switch to Microwave SM_Remains->Action_Heat Yes (Reaction Slow) Action_Oxidant Action: Add Oxidant (Iodine/DMSO) NewSpot->Action_Oxidant Yes (Intermediate Stalled) Action_Degas Action: Degas Solvent (Prevent Disulfide) NewSpot->Action_Degas No (Side Product/Sludge)

Caption: Figure 2. Decision matrix for troubleshooting benzothiazole synthesis failures.

References

  • Digambar, D., et al. (2022).[4] "Zn(OAc)2[4]•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles."[4] Organic Communications, 15(4), 378-385.[4]

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Synthesis of Benzothiazoles: Conventional Heating vs. Microwave Irradiation." (Cited via search snippet 1.1)

  • Al-Mulla, A. (2013). "Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives." Molecules/PMC.

  • Liao, Y., et al. (2020). "Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles... DMSO served as an oxidant."[5] ACS Omega.

Sources

Troubleshooting low purity in benzothiazole amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges in synthesizing and purifying benzothiazole amine derivatives . These compounds are notorious for two primary issues: oxidative instability of precursors (leading to disulfide contaminants) and strong interaction with stationary phases (leading to yield loss and poor separation).

Topic: Troubleshooting Low Purity & Isolation Failures

Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.

Quick Diagnostic: Where is the failure occurring?
SymptomProbable CauseImmediate Action
LC-MS shows M+ and [2M-2] peaks Disulfide formation (Dimerization of 2-aminothiophenol).Degas solvents; use inert atmosphere; add reducing agent (e.g., NaBH₄) before workup.
Product streaks/tails on TLC/Column Amine interacting with acidic silanols.[1]Add 1% Triethylamine (TEA) or 1% NH₄OH to mobile phase.
Crude is a sticky, non-solidifying tar Residual high-boiling solvent (DMSO/DMF) or incomplete cyclization.Lyophilize or triturate with cold diethyl ether/pentane.
NMR shows broad/missing NH₂ signals Proton exchange or salt formation.Shake NMR sample with D₂O or run in DMSO-d₆; ensure free base form.
Low yield in Hugerschhoff Reaction Over-bromination or hydrolysis of thiourea.Control temperature <5°C during Br₂ addition; ensure anhydrous conditions.
Phase 1: Reaction Optimization (Upstream)
Q1: Why does my reaction contain significant amounts of disulfide impurities?

Context: When synthesizing benzothiazoles via the condensation of 2-aminothiophenol with aldehydes, the thiol group is highly susceptible to oxidation, forming bis(2-aminophenyl)disulfide . This impurity is structurally similar to the product and difficult to separate.

Troubleshooting Protocol:

  • Inert Atmosphere (Mandatory): 2-aminothiophenol must be handled under Argon/Nitrogen. Even brief exposure to air accelerates dimerization.

  • Degassed Solvents: Sparge reaction solvents with inert gas for 15 minutes prior to use.

  • Alternative Reagents: If the disulfide persists, switch to 2,2'-dithiobis(aniline) as the starting material. Using the disulfide precursor intentionally with a reductant (like NaBH₄ or PPh₃) or under oxidative cyclization conditions often yields cleaner kinetics than using the free thiol.

Q2: I am synthesizing 2-aminobenzothiazoles (Hugerschhoff reaction) but getting low purity. Why?

Context: This reaction involves the cyclization of arylthioureas using Bromine (Br₂) or other oxidants.[2] Root Causes:

  • Over-bromination: Electrophilic aromatic substitution on the benzene ring by excess bromine.

  • Temperature Control: Exothermic addition of Br₂ can degrade the thiourea.

Corrective Action:

  • Cryogenic Addition: Cool the reaction to 0–5°C during the dropwise addition of bromine.

  • Stoichiometry: Use exactly 1.0–1.05 equivalents of Br₂.

  • Quench: Immediately quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted bromine before allowing the mixture to warm up.

Phase 2: Work-up & Isolation (Midstream)
Q3: My crude product is a sticky oil that won't crystallize. How do I fix this?

Context: Benzothiazole amines often trap solvents like DMF or DMSO, or contain non-cyclized imine intermediates that prevent lattice formation.

Trituration Protocol:

  • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) .

  • Slowly add cold Diethyl Ether or Pentane (antisolvent) with vigorous stirring.

  • If oiling out occurs again, scratch the glass surface with a spatula to induce nucleation.

  • Sonication: Sonicate the biphasic mixture for 5-10 minutes to force precipitation.

Q4: How do I efficiently remove the copper/iron catalyst residues?

Context: Metal-catalyzed intramolecular C-S bond formation (e.g., using CuI or Fe salts) often leaves paramagnetic impurities that broaden NMR signals and catalyze degradation.

Chelation Wash:

  • Wash the organic layer with 10% aqueous Ethylenediamine or NH₄OH . The blue/red color change in the aqueous layer indicates successful metal extraction. Repeat until the aqueous layer is colorless.

Phase 3: Purification (Downstream)
Q5: The product streaks on silica gel columns, leading to poor separation. What is the solution?

Context: The basic amine nitrogen (both exocyclic and endocyclic) interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on standard silica gel. This causes "tailing" and co-elution.

The "Amine-Block" Protocol: You must neutralize the silica acidity before or during the run.

  • Method A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 95:4:1).

  • Method B (Column Pre-treatment): Flush the packed silica column with 3 column volumes of Hexane containing 5% TEA. Then, equilibrate with your starting mobile phase. This caps the active silanol sites.

Warning: Do not use TEA if you plan to use Acetone as a solvent, as it can form condensation products.

Q6: Recrystallization attempts result in significant loss of yield. Which solvent system is ideal?

Recommendation:

  • Primary Solvent: Ethanol (hot).

  • Anti-solvent: Water (added dropwise to the hot solution until turbidity appears).

  • Alternative: Acetonitrile (hot) -> Cool to -20°C.

  • Note: Avoid Acetone for primary amines due to potential Schiff base formation.

Phase 4: Analytical Verification
Q7: My LC-MS purity is >98%, but NMR shows "garbage" peaks. Why?

Analysis:

  • Rotamers: If the benzothiazole has an amide substituent, restricted rotation may cause peak doubling. Run NMR at 50°C–80°C to coalesce peaks.

  • Salt Discrepancy: If you purified with TFA (preparative HPLC), you likely have a Trifluoroacetate salt. The NH signals will be shifted downfield (8–10 ppm).

    • Test: Shake the NMR tube with solid K₂CO₃ and re-run. If shifts change, it was a salt.

Visual Troubleshooting Workflows
Diagram 1: Synthesis & Impurity Management

Caption: Decision tree for selecting the correct synthesis pathway and mitigating specific impurity risks.

BenzothiazoleWorkflow Start Target: Benzothiazole Amine Route1 Route A: Condensation (2-aminothiophenol + Aldehyde) Start->Route1 Route2 Route B: Hugerschhoff (Arylthiourea + Br2) Start->Route2 Risk1 Risk: Disulfide Formation (Oxidative Dimerization) Route1->Risk1 Risk2 Risk: Over-bromination (Regio-impurities) Route2->Risk2 Sol1 Solution: 1. Degas Solvents (Ar) 2. Use Bis(aniline)disulfide + NaBH4 Risk1->Sol1 Mitigation Sol2 Solution: 1. Temp < 5°C 2. Quench w/ Na2S2O3 Risk2->Sol2 Mitigation Check Checkpoint: Crude Analysis (LCMS + NMR) Sol1->Check Sol2->Check Purify Purification: Silica Gel + 1% TEA Check->Purify Pass

Diagram 2: Purification Logic Gate

Caption: Step-by-step logic for purifying difficult amine derivatives.

PurificationLogic Crude Crude Mixture TLC TLC Test (DCM/MeOH) Crude->TLC Result1 Streaking/Tailing TLC->Result1 Result2 Clean Spots TLC->Result2 Action1 Add 1% TEA or NH4OH to Eluent Result1->Action1 Mild Action3 Use Amine-Funct. Silica (KP-NH) Result1->Action3 Severe Action2 Standard Flash Chromatography Result2->Action2 Final Pure Product Action1->Final Action2->Final Action3->Final

References
  • Synthesis of Benzothiazoles (Condens

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Rel
    • Source: National Institutes of Health (NIH) / Int. J. Mol. Sci.
    • URL:[Link]

  • Purific

    • Title: Is there an easy way to purify organic amines?
    • Source: Biotage Technical Notes.
    • URL:[Link]

  • Hugerschhoff Reaction & Mechanism

    • Title: Synthesis of 2-aminobenzothiazoles via Hugerschhoff reaction.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Oxidative Cycliz

    • Title: Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines.[3]

    • Source: Synthesis (Thieme).[4]

Sources

Technical Support Center: Stability of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My stock solution of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine in DMSO has developed a yellow or brownish tint over time. What is causing this discoloration?

A: Discoloration is a common visual indicator of compound degradation or the formation of impurities. For a 2-aminobenzothiazole derivative, this could be due to several factors:

  • Oxidation: The benzothiazole ring system and the secondary amine are susceptible to oxidation, especially when exposed to air (oxygen) over extended periods.[1] This process can be accelerated by light and trace metal impurities, leading to the formation of colored byproducts.

  • DMSO Degradation Products: Although stable at room temperature, DMSO can undergo slow decomposition, particularly if it contains impurities or is exposed to high energy (like light).[2][3] These degradation products can be reactive and may interact with your compound.

  • Compound-Solvent Adducts: While less common at ambient temperatures, DMSO can react with certain functional groups under specific conditions, potentially forming minor, colored adducts.[4]

Recommendation: A color change warrants an immediate purity check via analytical methods like LC-MS or NMR before using the stock solution in any assay.

Q2: I'm observing new, unexpected peaks in my LC-MS or NMR analysis after storing my compound in DMSO. What are these?

A: The appearance of new peaks is a definitive sign of chemical transformation. Based on the structure of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine, these new species could be:

  • Hydrolysis Products: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This water content can lead to the hydrolysis of the aminobenzothiazole, although this specific scaffold is generally stable. The primary concern with water is its potential to cause compound loss through precipitation rather than hydrolysis for many compounds.[7][8]

  • Oxidized Derivatives: As mentioned above, oxidation can lead to new chemical entities with different retention times in LC and chemical shifts in NMR.

  • Dimers or Oligomers: Some 2-aminothiazole derivatives have been shown to dimerize in DMSO solution over time, which would appear as a new peak with approximately double the mass in an MS analysis.[9]

  • DMSO-Related Artifacts: In some cases, especially in mass spectrometry, you may observe adducts of your compound with DMSO or its fragments.

Recommendation: Run a fresh sample of the compound alongside your stored stock solution as a control to confirm that the new peaks are a result of storage conditions.

Q3: My compound is precipitating from its DMSO stock solution, particularly after a freeze-thaw cycle. How can I improve its solubility and prevent this?

A: Precipitation is one of the most common issues encountered with DMSO stock solutions and is often a greater source of experimental error than chemical degradation.[10][11]

  • Causality (Freeze-Thaw Cycles): When a DMSO solution freezes, the DMSO crystallizes, effectively concentrating the dissolved compound in the remaining liquid phase. This can push the compound's concentration above its solubility limit, causing it to precipitate.[1] Upon thawing, the compound may not fully redissolve, especially if it has a high crystal lattice energy, leading to an inaccurate stock concentration.[11]

  • Water Contamination: The absorption of water by DMSO lowers its solvating power for many organic compounds, increasing the likelihood of precipitation.[7][10]

Recommendations:

  • Aliquot Your Stock: Prepare your stock solution and immediately divide it into single-use aliquots in low-volume tubes. Store these at -20°C or -80°C.[12] This minimizes the number of freeze-thaw cycles for the bulk of your supply.

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous (≥99.9%) DMSO to prepare stock solutions.[6][13]

  • Ensure Complete Dissolution: After thawing an aliquot, ensure the compound is fully redissolved before use. This can be aided by gentle vortexing or brief sonication. Visually inspect for any particulate matter.

Q4: I am seeing lower-than-expected potency or high variability in my biological assay results. Could this be linked to the stability of my DMSO stock?

A: Absolutely. Inconsistent assay results are a classic symptom of problems with the compound stock solution.

  • Inaccurate Concentration: If your compound has precipitated, the actual concentration in the supernatant that you pipette for your assay will be lower than calculated, leading to reduced apparent potency (a right-shifted dose-response curve).[10]

  • Degradation: If the parent compound has degraded into inactive or less active species, the effective concentration of the active molecule is reduced, again leading to lower observed potency.

  • Formation of Active Degradants: In some rare cases, a degradation product may be more active than the parent compound, leading to unexpectedly high potency.[9] This can cause confusion and misinterpretation of structure-activity relationships.

Recommendation: Implement a routine quality control (QC) check on your stock solutions. The troubleshooting workflow below provides a systematic approach to investigating this issue.

Troubleshooting Workflows & Protocols

Workflow 1: Decision Tree for Investigating Assay Inconsistency

This workflow provides a logical path to diagnose whether observed assay variability is rooted in compound stability issues.

Assay_Inconsistency_Workflow start Inconsistent Assay Results (e.g., potency shift, high variability) check_prep Review Stock Preparation Protocol: - DMSO grade anhydrous? - Correct weighing? - Full dissolution? start->check_prep qc_stock QC Current Stock Solution (LC-MS for Purity & Identity) check_prep->qc_stock prep_fresh Prepare Fresh Stock Solution from Solid Compound qc_stock->prep_fresh If peaks differ from expected or purity is low compare_results Compare QC of Old vs. Fresh Stock qc_stock->compare_results If stock appears OK qc_fresh QC Fresh Stock (T=0) (LC-MS for Purity & Identity) prep_fresh->qc_fresh qc_fresh->compare_results rerun_assay Re-run Assay with Freshly Prepared Stock compare_results->rerun_assay issue_found Problem Identified: - Degradation - Precipitation - Impure Solid compare_results->issue_found Degradation/Purity Issue Detected no_issue No Significant Difference compare_results->no_issue Stocks are Identical final_analysis Analyze New Assay Data rerun_assay->final_analysis results_ok Assay Results are Now Consistent and Reproducible final_analysis->results_ok Yes results_bad Assay Still Inconsistent final_analysis->results_bad No implement_storage Conclusion: Stock stability was the issue. Implement Best Storage Practices. results_ok->implement_storage investigate_assay Conclusion: Issue is likely within the assay itself (reagents, cells, etc.) results_bad->investigate_assay

Caption: A step-by-step decision tree for troubleshooting inconsistent experimental results.

Protocol 1: Short-Term Stability Assessment of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine in DMSO

This protocol is designed to proactively assess the stability of your compound under typical laboratory storage and handling conditions.

Materials & Equipment:

  • N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine (solid)

  • Anhydrous DMSO (≥99.9%, new bottle)[13]

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated micropipettes

  • LC-MS system with a suitable column (e.g., C18)

  • NMR spectrometer and DMSO-d6 (for structural confirmation)[5]

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh ~5 mg of the solid compound.

    • Dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing or brief sonication. This is your Master Stock .

  • Time-Zero (T=0) Analysis:

    • Immediately take an aliquot from the Master Stock.

    • Prepare a sample for LC-MS analysis by diluting to an appropriate concentration (e.g., 10 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Analyze via LC-MS to obtain the initial purity profile. Record the peak area of the parent compound. This serves as your 100% reference.

  • Sample Aliquoting and Storage:

    • Aliquot the remaining Master Stock into at least 9 separate, clearly labeled amber vials (3 replicates for each condition).

    • Store the vials under the following conditions:

      • Condition A: Room Temperature (~25°C) on the benchtop (simulates handling).

      • Condition B: Refrigerated (4°C).

      • Condition C: Frozen (-20°C).

  • Time-Point Analysis (e.g., 24h, 72h, 1 week):

    • At each designated time point, remove one vial from each storage condition.

    • If frozen, allow the vial to thaw completely at room temperature. Vortex gently to ensure homogeneity.

    • Prepare and analyze a sample via LC-MS, using the exact same method as the T=0 analysis.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample's peak area.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Examine the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.

Mechanistic Insights

Understanding potential degradation pathways can help in predicting and mitigating stability issues.

Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Trace H2O) cluster_dimerization Dimerization Parent N-benzyl-4,5-dimethyl- 1,3-benzothiazol-2-amine Oxidized_N N-Oxide or Hydroxylamine Derivative Parent->Oxidized_N + [O] (Air Exposure) Oxidized_S Sulfoxide or Sulfone Parent->Oxidized_S + [O] Hydrolysis_Product Ring-Opened Urea Derivative Parent->Hydrolysis_Product + H2O (Hygroscopic DMSO) Dimer N-N or other Dimer Parent->Dimer Self-Reaction

Caption: Potential degradation pathways for a 2-aminobenzothiazole in DMSO.

Data Summary: Best Practices for Storage

To maximize the shelf-life and integrity of your N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine stock solutions, adhere to the following guidelines.

ParameterRecommendationRationale
Solvent Anhydrous DMSO (≥99.9% purity)Minimizes water absorption, which can lead to compound precipitation and hydrolysis.[7][13]
Concentration ≤10 mM for long-term storageHigher concentrations are more prone to precipitation, especially during freezing.[1]
Storage Temp. -20°C or -80°CSlows down chemical degradation processes. -80°C is generally preferred for long-term archival.[12]
Container Amber glass or polypropylene vialsProtects from light, which can accelerate degradation. Polypropylene is suitable and avoids issues with glass delamination.[7]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces oxygen, reducing the risk of oxidative degradation.[1]
Handling Aliquot into single-use volumesThe most critical step to avoid repeated freeze-thaw cycles, which is a major cause of precipitation.[10][12]

References

  • Technical Support Center: Compound Stability in DMSO-d6. (n.d.). Benchchem.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. (n.d.). Benchchem.
  • Compound Handling Instructions. (n.d.). MCE.
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmidt, J. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 8(3), 293-303.
  • FAQs on Inhibitor Preparation. (n.d.). Sigma-Aldrich.
  • Safety Bulletin – Decomposition of Dimethyl Sulfoxide. (n.d.). University of Bristol.
  • What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? (2015). ResearchGate.
  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO. Ziath.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (n.d.). ResearchGate.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 293-303.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Journal of Biomolecular Screening.
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). Chemistry – A European Journal.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021). Organic Process Research & Development.
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). Molecules.

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 4,5-Dimethylbenzothiazole vs. 5,6-Dimethylbenzothiazole: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The biological profile of these molecules is profoundly influenced by the nature and positioning of substituents on the benzothiazole core. This guide offers an in-depth comparative analysis of two closely related isomeric structures: 4,5-dimethylbenzothiazole and 5,6-dimethylbenzothiazole.

While direct comparative biological data for these specific isomers is sparse in publicly available literature, this guide will leverage established structure-activity relationship (SAR) principles gleaned from a multitude of studies on substituted benzothiazoles to provide a predictive comparison.[4][5][6] We will explore the anticipated impact of the differential placement of two methyl groups on the electronic and steric properties of the benzothiazole nucleus and how these differences may translate into varying bioactivities. This analysis is intended to provide a robust theoretical framework for researchers, scientists, and drug development professionals to guide future experimental design and compound selection.

The Decisive Role of Substituent Positioning: A Structure-Activity Relationship (SAR) Perspective

The bioactivity of benzothiazole derivatives is intricately linked to the electronic and steric characteristics imparted by their substituents. The benzene portion of the benzothiazole ring offers multiple positions for substitution (4, 5, 6, and 7), and the placement of functional groups at these sites can significantly modulate the molecule's interaction with biological targets.[3][7]

Methyl groups are electron-donating and increase the lipophilicity of the molecule. These properties can influence a compound's ability to cross cell membranes and its binding affinity to target proteins. The spatial arrangement of these groups also introduces steric factors that can either facilitate or hinder favorable interactions within a biological binding pocket.

The Case for 4,5-Dimethylbenzothiazole

The 4,5-dimethyl substitution pattern places the methyl groups in adjacent positions on the benzene ring. This arrangement is likely to introduce distinct steric hindrance in the region of the 4- and 5-positions. Depending on the specific biological target, this could lead to a more constrained binding orientation. From an electronic standpoint, the concerted electron-donating effect of the two methyl groups would increase the electron density of the benzene ring, potentially modulating the overall reactivity and binding characteristics of the molecule.

The Case for 5,6-Dimethylbenzothiazole

In the 5,6-dimethyl isomer, the methyl groups are also on adjacent carbons but are more centrally located on the benzene ring. This positioning might result in a different steric profile compared to the 4,5-isomer, which could be advantageous for certain biological targets. The electron-donating effects of the methyl groups in the 5,6-positions would similarly enhance the electron density of the aromatic system. Some studies on 2,6-disubstituted benzothiazoles have highlighted the importance of substitution at the 6-position for anticancer activity.[8][9]

Comparative Bioactivity Analysis: An Inferential Approach

In the absence of direct experimental comparisons, we can infer potential differences in the bioactivity of 4,5-dimethyl and 5,6-dimethyl benzothiazoles based on general SAR principles for this class of compounds.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, often acting through the modulation of key signaling pathways like PI3K/AKT/mTOR.[7] The substitution pattern on the benzothiazole ring is a critical determinant of their cytotoxic efficacy.[5] For instance, the presence of electron-donating groups can influence the molecule's ability to interact with the ATP-binding pocket of kinases.[10]

It is plausible that the differing steric bulk of the 4,5- and 5,6-dimethyl isomers could lead to differential inhibition of various protein kinases implicated in cancer. The more extended and potentially less sterically hindered profile of the 5,6-isomer might allow for better accommodation in certain kinase binding sites.

Antimicrobial Activity

The antimicrobial properties of benzothiazoles are also heavily dependent on their substitution patterns.[4][11] The increased lipophilicity conferred by the dimethyl substitution in both isomers would likely enhance their ability to penetrate bacterial cell walls. However, the precise positioning of the methyl groups could influence their interaction with specific bacterial enzymes or cellular components. For example, studies on other substituted benzothiazoles have shown that the position of a methyl group can affect activity against different bacterial strains.[4]

Experimental Protocols for Bioactivity Assessment

To empirically determine the comparative bioactivity of 4,5- and 5,6-dimethylbenzothiazole derivatives, a series of standardized in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.[1]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4,5-dimethyl and 5,6-dimethyl benzothiazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates C Add Compounds to Cells A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I PI3K_AKT_mTOR cluster_receptor cluster_pathway cluster_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition by benzothiazole derivatives.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the bioactivity of 4,5-dimethylbenzothiazole and 5,6-dimethylbenzothiazole derivatives. Based on established structure-activity relationships, it is hypothesized that the distinct steric and electronic profiles of these isomers will translate into differential anticancer and antimicrobial activities. The 5,6-dimethyl substitution pattern may offer a more favorable steric profile for certain biological targets, potentially leading to enhanced potency.

Ultimately, the precise biological activities of these compounds can only be definitively determined through empirical testing. The experimental protocols outlined in this guide provide a clear path for such investigations. The synthesis and comparative screening of a focused library of 4,5- and 5,6-dimethylbenzothiazole derivatives are strongly encouraged to elucidate their therapeutic potential and further refine our understanding of the structure-activity relationships governing this important class of heterocyclic compounds.

References

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available at: [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PubMed. Available at: [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. ResearchGate. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. An-Najah National University. Available at: [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. PMC. Available at: [Link]

  • Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. Available at: [Link]

  • Anticancer activity of benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available at: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PMC. Available at: [Link]

  • 3D-QSAR Studies on New Benzothiazole-Based Dual Functional Inhibitors of BCR-ABL Kinase Including the T315I Mutant. Bentham Science. Available at: [Link]

  • Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. ARKIVOC. Available at: [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A QSAR study and molecular design of benzothiazole derivatives as potent anticancer agents. Organic Chemistry: An Indian Journal. Available at: [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC. Available at: [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Establishing a Reference Standard for N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine belongs to the benzothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active agents, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Accurate analytical characterization is the bedrock of drug discovery, ensuring the reliability of biological assays and the integrity of structure-activity relationship (SAR) studies. Central to this is the use of a well-characterized reference standard for identity confirmation, purity assessment, and quantitative analysis.

A significant challenge for researchers working with novel compounds like N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is the frequent absence of commercially available Certified Reference Materials (CRMs). This guide addresses this critical gap. Instead of comparing commercial products, we will provide an in-depth, comparative framework for the synthesis, purification, and rigorous analytical qualification of an in-house primary reference standard. We will dissect the roles of various orthogonal analytical techniques, offering field-proven insights into their application and the rationale behind their selection, thereby empowering researchers to establish a trustworthy and scientifically sound analytical benchmark.

Part 1: Synthesis and Qualification of an In-House Reference Standard

In the absence of a commercial standard, a multi-step process of synthesis, purification, and characterization is required. Each step is critical for establishing the identity, purity, and overall quality of the in-house standard.

Proposed Synthetic Pathway

The most direct and common route to N-substituted 2-aminobenzothiazoles is the N-alkylation of a 2-aminobenzothiazole precursor with a suitable alkyl halide or alcohol.[3][4] For the target compound, this involves the reaction of 4,5-dimethyl-1,3-benzothiazol-2-amine with benzyl bromide or benzyl alcohol.

Synthetic_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 4,5-dimethyl-1,3-benzothiazol-2-amine Product N-benzyl-4,5-dimethyl- 1,3-benzothiazol-2-amine Reactant1:e->Product:w Nucleophilic Substitution Reactant2 Benzyl Bromide Reactant2->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat Heat->Product

Caption: Proposed synthesis of the target compound.

Purification and Isolation

Achieving a purity level suitable for a reference standard (>99.5%) necessitates robust purification. The crude product from the synthesis is typically subjected to:

  • Column Chromatography: Using a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is effective for separating the desired product from unreacted starting materials and by-products.[3]

  • Recrystallization: This is a crucial final step to remove trace impurities and obtain a crystalline solid, which is generally more stable and easier to handle. The choice of solvent is critical and must be determined empirically.

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

No single analytical technique can definitively establish the identity and purity of a reference standard. The strength of this guide lies in its advocacy for an orthogonal approach, where multiple techniques based on different physicochemical principles are used to provide a comprehensive and self-validating characterization.

Technique Comparison Overview

The following table compares the primary analytical methods used to qualify a new chemical entity as a reference standard.

Technique Primary Purpose Strengths Limitations Information Provided
¹H and ¹³C NMR Structure Elucidation & IdentityHighly specific for structure; provides quantitative information (qNMR)Relatively low sensitivity; complex mixtures can be difficult to interpretAtomic connectivity, functional groups, stereochemistry, molar ratio of components
Mass Spectrometry (LC/GC-MS) Molecular Weight ConfirmationExtremely high sensitivity; excellent for impurity identificationIsomers may not be differentiated; ionization efficiency variesMolecular weight, elemental formula (HRMS), fragmentation patterns
HPLC-UV Purity Assessment & QuantificationHigh resolving power; excellent quantitation and precision; robustRequires a chromophore; co-eluting impurities can be missedPercent purity (area %), retention time, quantitative concentration
Elemental Analysis (CHN/S) Empirical Formula ConfirmationProvides fundamental confirmation of elemental compositionNot suitable for mixtures; requires high sample purityMass percentages of C, H, N, S
Deep Dive into Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Rationale: NMR is the gold standard for structural elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. For a reference standard, its power lies in providing an unambiguous structural fingerprint. Characterization data from structurally similar compounds can be used to predict the expected spectra.[5][6][7]

  • Trustworthiness: A clean, well-resolved spectrum with correct integrations and chemical shifts that align with the proposed structure provides a high degree of confidence in the material's identity. The absence of significant unassigned signals is a primary indicator of purity.

B. Mass Spectrometry (MS)

  • Expertise & Rationale: MS provides the molecular weight, which is a fundamental property of the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition with high accuracy, helping to distinguish between compounds with the same nominal mass. Coupling with a chromatographic technique like GC or LC allows for the separation and identification of trace impurities.[8][9] A GC-MS method used for a related compound can serve as a starting point for method development.[3]

  • Trustworthiness: The observation of a molecular ion peak that matches the calculated mass of the target compound's protonated or deprotonated form ([M+H]⁺ or [M-H]⁻) is a critical piece of identity confirmation.

C. High-Performance Liquid Chromatography (HPLC)

  • Expertise & Rationale: HPLC is the workhorse for purity analysis in the pharmaceutical industry. Its high resolving power can separate the main compound from closely related structural isomers and impurities. The use of a photodiode array (PDA) detector can further aid in peak purity assessment.

  • Trustworthiness: A single, sharp, and symmetrical peak in an HPLC chromatogram is a strong indicator of purity. A validated HPLC method, when used to analyze the standard, should yield a purity value (typically by area percent) of >99.5%.

Qualification_Workflow Start Synthesized & Purified Material NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS LC-MS / GC-MS Start->MS HPLC HPLC-UV/PDA Start->HPLC EA Elemental Analysis (CHN/S) Start->EA Identity_Check Structure Confirmed? NMR->Identity_Check MS->Identity_Check Purity_Check Purity >99.5%? HPLC->Purity_Check EA->Purity_Check Identity_Check->Purity_Check Yes Repurify Repurify or Re-synthesize Identity_Check->Repurify No Qualified_Standard Qualified In-House Reference Standard Purity_Check->Qualified_Standard Yes Purity_Check->Repurify No

Caption: Integrated workflow for qualifying an in-house standard.

Part 3: Experimental Protocols

The following protocols are provided as robust starting points for the analysis of N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine.

Protocol 1: HPLC-UV Purity Assessment

This method is designed for high-resolution separation to determine purity by area percentage.

  • Instrumentation: HPLC system with UV/PDA detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the standard and dissolve in 1 mL of acetonitrile/water (1:1) to make a 1 mg/mL stock solution. Dilute as needed.

  • Analysis: Integrate all peaks and calculate the area percentage of the main peak. The result should be ≥99.5% for a primary reference standard.

Protocol 2: GC-MS Identity Confirmation

This protocol is adapted from a method for related benzothiazole derivatives and is suitable for confirming the molecular weight of this volatile compound.[3]

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Analysis: Analyze the mass spectrum for the molecular ion peak (M⁺) corresponding to the exact mass of C₁₆H₁₆N₂S.

Conclusion

The establishment of a high-quality reference standard for a novel compound like N-benzyl-4,5-dimethyl-1,3-benzothiazol-2-amine is a rigorous but essential undertaking in the absence of commercial CRMs. This guide has demonstrated that a trustworthy standard is not defined by a single analytical result, but by the convergence of evidence from multiple, orthogonal techniques. By integrating the structural certainty from NMR, the molecular weight confirmation from mass spectrometry, the high-resolution purity assessment from HPLC, and the empirical formula verification from elemental analysis, researchers can create a self-validating system. This multi-platform approach ensures the scientific integrity of all subsequent analytical work, providing a solid foundation for drug discovery and development efforts.

References

  • The Royal Society of Chemistry. (2013). Supporting Information for: Iron Phthalocyanine as an Efficient and Versatile Catalyst for N-alkylation of Heterocyclic Amines with Alcohols. Green Chemistry. Retrieved from [Link]

  • Elsevier. (2015). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of N-benzylbenzo[d]thiazol-2-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Journal of Young Pharmacists. (2010). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]

  • PMC. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

  • MDPI. (2024). Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. Retrieved from [Link]

  • ResearchGate. (2004). N-(1,3-Benzothiazol-2-yl)-4-(dimethylamino)benzylamine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Progressive Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

  • Journal of Young Pharmacists. (2010). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • PMC. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Retrieved from [Link]

  • PMC. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • MDPI. (2014). ESI(+)-MS and GC-MS Study of the Hydrolysis of N-Azobenzyl Derivatives of Chitosan. Retrieved from [Link]

  • GSC Online Press. (2023). A review: Synthesis characterization and in vitro anti-mycobacterial activity of some novel benzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). Benzothiazol-2-yl-(4-dimethylamino-benzyl)-amine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.